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  • Product: 4-Formyl-2-methoxyphenyl 2-chlorobenzoate
  • CAS: 321726-59-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Formyl-2-methoxyphenyl 2-chlorobenzoate: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: This guide provides a comprehensive technical overview of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, a synthetic ester derivative of vanillin. Vanillin, a well-known phenolic aldehyde, serves as a vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, a synthetic ester derivative of vanillin. Vanillin, a well-known phenolic aldehyde, serves as a versatile scaffold in medicinal chemistry due to its inherent biological activities, including antioxidant and anti-inflammatory properties.[1] This document details the molecular structure and physicochemical properties of the title compound, elucidating the contribution of its constituent vanillin and 2-chlorobenzoate moieties. A primary focus is placed on its synthesis via the robust Schotten-Baumann reaction, for which a detailed, microwave-assisted experimental protocol is provided.[2][3][4] Furthermore, this guide explores the compound's significant potential as a therapeutic agent, drawing parallels with structurally related molecules that have shown promise in in silico studies as potent anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[1][5] This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the properties of this vanillin derivative.

Introduction

The strategic modification of natural products is a cornerstone of modern drug discovery. Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal component of natural vanilla extract, is a widely utilized platform for chemical synthesis due to its established safety profile and diverse bioactivities.[1][6] The derivatization of vanillin's phenolic hydroxyl group offers a straightforward approach to modulate its physicochemical and pharmacological properties. The introduction of an aroyl group, such as 2-chlorobenzoate, creates an ester linkage, resulting in the compound 4-Formyl-2-methoxyphenyl 2-chlorobenzoate. This modification not only enhances lipophilicity, which can improve membrane permeability, but also introduces a halogen atom, a common feature in many pharmaceuticals for modulating metabolic stability and binding affinity.

This guide serves as an in-depth resource on 4-Formyl-2-methoxyphenyl 2-chlorobenzoate. It provides a detailed analysis of its chemical structure, a robust protocol for its synthesis and characterization, and a discussion of its potential applications grounded in existing research on analogous compounds.

Molecular Structure and Physicochemical Properties

Chemical Structure

4-Formyl-2-methoxyphenyl 2-chlorobenzoate is an aromatic ester. Its structure is composed of a vanillin core linked to a 2-chlorobenzoyl group via an ester bond.

chemical_structure cluster_vanillin Vanillin Moiety cluster_benzoate 2-Chlorobenzoate Moiety v_ring Benzene Ring v_o_ester O v_ring->v_o_ester C1 v_ome OCH₃ v_ring->v_ome C2 v_cho CHO v_ring->v_cho C4 b_co C=O v_o_ester->b_co Ester Linkage b_ring Benzene Ring b_cl Cl b_ring->b_cl C'2 b_co->b_ring C'1 caption Fig. 1: Structural components of the title compound. synthesis_workflow vanillin Vanillin mixing Mixing in Solvent (e.g., Chloroform) vanillin->mixing acyl_chloride 2-Chlorobenzoyl Chloride acyl_chloride->mixing base Pyridine (Base/Catalyst) base->mixing reaction Microwave Irradiation (e.g., 120W, 5 min) mixing->reaction workup Aqueous Workup (e.g., 5% Na₂CO₃, H₂O wash) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 4-Formyl-2-methoxyphenyl 2-chlorobenzoate purification->product caption Fig. 2: General workflow for microwave-assisted synthesis.

Caption: A flowchart of the microwave-assisted synthesis protocol.

Detailed Experimental Protocol (Microwave-Assisted)

This protocol is adapted from a validated microwave-assisted synthesis of the structurally similar 4-formyl-2-methoxyphenyl-4-chlorobenzoate. [1][5]This method offers significant advantages, including reduced reaction times and often higher yields compared to conventional heating.

Materials:

  • Vanillin (1.0 eq)

  • 2-Chlorobenzoyl chloride (1.1 eq)

  • Pyridine (catalytic amount, ~0.1 eq)

  • Chloroform (anhydrous)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Microwave reactor with sealed vessel capabilities

Procedure:

  • In a designated microwave reactor vessel, dissolve vanillin (1.0 eq) in a minimal amount of anhydrous chloroform.

  • To this solution, add 2-chlorobenzoyl chloride (1.1 eq) dropwise while stirring.

  • Add a catalytic amount of pyridine (~0.1 eq) to the reaction mixture. [5]4. Seal the vessel securely according to the microwave reactor's specifications.

  • Place the vessel in the microwave reactor and irradiate the mixture. A starting point for optimization could be 120-200 watts for 5-10 minutes. [1]Note: Reaction parameters should be optimized for safety and yield.

  • After the reaction is complete, allow the vessel to cool to room temperature before opening.

  • Transfer the reaction mixture to a separatory funnel and dilute with additional chloroform.

  • Wash the organic layer sequentially with a 5% Na₂CO₃ solution to remove unreacted acyl chloride and acidic byproducts, followed by distilled water. [5]9. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Purification and Characterization

Verifying the identity and purity of the final compound is a critical, self-validating step. The following standard analytical techniques are required:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), distinct aromatic protons for both rings, a singlet for the methoxy protons (~3.9 ppm), and the absence of the phenolic -OH proton from the vanillin starting material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. Characteristic absorption bands would be observed for the ester carbonyl (C=O) stretch (~1740 cm⁻¹), the aldehyde carbonyl (C=O) stretch (~1700 cm⁻¹), and C-O ether/ester stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 290.7 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M⁺).

Potential Applications and Biological Significance

Rationale for Bioactivity

The therapeutic potential of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate stems from the established bioactivity of its vanillin precursor. By masking the hydrophilic phenolic group with a lipophilic 2-chlorobenzoyl moiety, the resulting ester is predicted to have altered pharmacokinetic properties, potentially leading to enhanced bioactivity. [1]

Potential as a COX-2 Inhibitor (Anti-inflammatory Agent)

A compelling line of inquiry is the compound's potential as an anti-inflammatory agent. Research on the isomeric compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has demonstrated significant promise through in silico molecular docking studies with the cyclooxygenase-2 (COX-2) enzyme. [1][5]COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is the mechanism of action for several non-steroidal anti-inflammatory drugs (NSAIDs).

The docking study predicted that the vanillin derivative possesses a substantially greater binding affinity for the COX-2 receptor than vanillin itself. [1]

Compound Target Binding Energy (kcal/mol)
4-formyl-2-methoxyphenyl-4-chlorobenzoate COX-2 (Chain A) -8.18 [1][5]

| Vanillin | COX-2 (Chain A) | -4.96 [1][5]|

The significantly lower binding energy for the ester derivative suggests a more stable and favorable interaction with the enzyme's active site. [1]While this data is for the para-chloro isomer, it provides a strong rationale for investigating 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (the ortho-chloro isomer) for similar or potentially modulated COX-2 inhibitory activity. The position of the chlorine atom can influence binding orientation and electronic interactions within the active site, making this compound a valuable candidate for experimental validation.

Other Potential Research Avenues

The structural motifs within 4-Formyl-2-methoxyphenyl 2-chlorobenzoate suggest other potential applications:

  • Antithrombotic Agent: A related compound, 4-formyl-2-methoxyphenyl benzoate, was identified in a computational screen as having a low binding energy, indicating potential as an antithrombotic agent. [7]* Synthetic Intermediate: Nitroaromatic ester derivatives are widely used as intermediates in the synthesis of pharmaceuticals, pigments, and pesticides. [8]By analogy, the title compound could serve as a versatile building block in organic synthesis.

Conclusion

4-Formyl-2-methoxyphenyl 2-chlorobenzoate is a readily synthesizable derivative of vanillin that holds considerable promise for further scientific investigation. Its preparation via the efficient and scalable Schotten-Baumann reaction makes it highly accessible for research purposes. Based on strong computational evidence from closely related isomers, the compound is a prime candidate for evaluation as a novel anti-inflammatory agent through the inhibition of COX-2. This technical guide provides the foundational chemical knowledge—from synthesis to structural analysis—to empower researchers in drug discovery and medicinal chemistry to explore the full therapeutic potential of this and other related vanillin esters.

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Chemdiv.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • Benchchem. Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry.
  • Wikipedia. Vanillin.
  • Health Sciences. (2025, June 20).
  • Pharmacy Education. (N.d.).
  • Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1806.
  • Sigma-Aldrich.

Sources

Exploratory

Vanillin 2-Chlorobenzoate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Characterization of a Key Vanillin Derivative Introduction Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of the vanilla bean extract, is a wid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Synthesis, Properties, and Characterization of a Key Vanillin Derivative

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of the vanilla bean extract, is a widely utilized aromatic compound in the food, beverage, and pharmaceutical industries.[1][2] Its versatile chemical structure, featuring aldehyde, hydroxyl, and ether functional groups, makes it an ideal scaffold for the synthesis of various derivatives with modified physicochemical and biological properties.[3][4] This guide focuses on a specific ester derivative, Vanillin 2-Chlorobenzoate (4-formyl-2-methoxyphenyl 2-chlorobenzoate), providing a detailed technical overview for researchers, scientists, and professionals in drug development.

The esterification of vanillin's phenolic hydroxyl group allows for the modulation of its properties, such as lipophilicity and stability, which can be crucial for various applications, including the development of novel therapeutic agents and functional materials. The introduction of a 2-chlorobenzoate moiety is of particular interest due to the influence of the ortho-chloro substituent on the electronic and steric characteristics of the molecule, potentially impacting its reactivity and biological activity.[5]

This document provides a comprehensive examination of the synthesis, physicochemical properties, including its melting point, and the analytical characterization of vanillin 2-chlorobenzoate.

Physicochemical Properties

The properties of vanillin 2-chlorobenzoate are influenced by the combination of the vanillin and 2-chlorobenzoate moieties. While extensive experimental data for this specific compound is not widely published, key physicochemical parameters have been calculated and are presented below, alongside experimental data for related compounds for comparative purposes.

PropertyVanillin 2-Chlorobenzoate (Predicted/Calculated)Vanillin (Experimental)Phenyl Benzoate (Experimental)
Molecular Formula C₁₅H₁₁ClO₄[6]C₈H₈O₃[1]C₁₃H₁₀O₂[7][8]
Molecular Weight 290.7 g/mol [6]152.15 g/mol [1]198.22 g/mol [7][8]
Melting Point (°C) Not available81-83[2]68-70[7]
logP (Octanol-Water Partition Coefficient) 3.4752[6]1.21[2]3.56
Appearance Expected to be a crystalline solidWhite to pale yellow crystalline powder[1]White crystalline powder[7]

The predicted high logP value of vanillin 2-chlorobenzoate suggests a significant increase in lipophilicity compared to vanillin, which may influence its solubility in various solvents and its potential for biological membrane permeability.

Synthesis of Vanillin 2-Chlorobenzoate

The synthesis of vanillin 2-chlorobenzoate is typically achieved through the esterification of the phenolic hydroxyl group of vanillin with 2-chlorobenzoyl chloride. This reaction is a nucleophilic acyl substitution, where the phenoxide ion of vanillin attacks the electrophilic carbonyl carbon of the acid chloride. The use of a base is crucial to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Experimental Protocol: Esterification of Vanillin

This protocol is adapted from a similar synthesis of a vanillin derivative.[9]

Materials:

  • Vanillin

  • 2-Chlorobenzoyl Chloride

  • Pyridine or Triethylamine (base)

  • Anhydrous Dichloromethane (or other suitable aprotic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin in anhydrous dichloromethane.

  • Addition of Base: Add a slight excess (1.1-1.2 equivalents) of a suitable base, such as pyridine or triethylamine, to the solution. Stir the mixture for 10-15 minutes at room temperature. The base acts as a catalyst and an acid scavenger.

  • Addition of Acyl Chloride: Slowly add 2-chlorobenzoyl chloride (1.0-1.1 equivalents) dropwise to the reaction mixture. The reaction is often exothermic, so maintaining the temperature with an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the vanillin spot.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any excess acid chloride and the hydrochloride salt of the base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

  • Characterization: The purified vanillin 2-chlorobenzoate should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Diagram of Synthetic Workflow:

SynthesisWorkflow Synthesis of Vanillin 2-Chlorobenzoate cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product & Analysis Vanillin Vanillin Reaction Esterification in Aprotic Solvent Vanillin->Reaction ChlorobenzoylChloride 2-Chlorobenzoyl Chloride ChlorobenzoylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Work-up Reaction->Workup 1. Quench 2. Extract Purification Column Chromatography Workup->Purification Crude Product Product Vanillin 2-Chlorobenzoate Purification->Product Purified Product Characterization Spectroscopic Characterization Product->Characterization

Caption: Workflow for the synthesis of vanillin 2-chlorobenzoate.

Analytical Characterization

A thorough characterization of the synthesized vanillin 2-chlorobenzoate is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

Infrared (IR) Spectroscopy

The IR spectrum of vanillin 2-chlorobenzoate is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • Ester Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of an aryl ester.

  • Aldehyde Carbonyl (C=O) Stretch: A strong absorption band around 1680-1700 cm⁻¹.

  • C-O Stretch: Bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) corresponding to the ester C-O bonds.

  • Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aldehydic C-H stretching around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 750-800 cm⁻¹, for the ortho-substituted chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the structure.

  • Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.2 ppm) corresponding to the protons on both the vanillin and 2-chlorobenzoate rings. The protons on the 2-chlorobenzoate ring will likely appear as a multiplet due to complex splitting patterns. The protons on the vanillin ring will also show characteristic splitting.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.

  • Ester Carbonyl Carbon: A signal around δ 164-166 ppm.

  • Aldehyde Carbonyl Carbon: A signal around δ 190-192 ppm.

  • Aromatic Carbons: Multiple signals in the region of δ 110-160 ppm. The carbon attached to the chlorine atom will also be in this region.

  • Methoxy Carbon: A signal around δ 56 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of vanillin 2-chlorobenzoate (290.7 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

  • Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the 2-chlorobenzoyl group, the vanillin moiety, and other fragments, which can be used to confirm the structure.

Diagram of Characterization Workflow:

CharacterizationWorkflow Characterization of Vanillin 2-Chlorobenzoate cluster_sample Purified Sample cluster_techniques Spectroscopic Techniques cluster_data Expected Data Sample Vanillin 2-Chlorobenzoate IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data Provides NMR_Data Structural Elucidation (Proton & Carbon Environment) NMR->NMR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides

Caption: Analytical workflow for the characterization of vanillin 2-chlorobenzoate.

Conclusion

Vanillin 2-chlorobenzoate represents a valuable derivative of vanillin with modified properties that may be advantageous for various applications in research and development. This technical guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and the analytical methods required for its thorough characterization. The provided experimental protocol, adapted from established methods, offers a reliable starting point for its preparation in a laboratory setting. While a definitive experimental melting point is not yet reported in the literature, the data and methodologies presented herein provide a solid foundation for scientists and researchers to synthesize, purify, and characterize this promising compound, paving the way for its further investigation and potential application.

References

  • Synthesis and in-silico studies of vanillin derivatives as potential anti-inflammatory agents. (2021). Journal of Pharmaceutical Sciences and Research, 13(7), 423-428.
  • Harini, K., et al. (2012). Synthesis, characterization and biological evaluation of novel piperidin-4-one oxime esters. European Journal of Medicinal Chemistry, 58, 256-263.
  • Patel, R. V., et al. (2014). Synthesis and biological evaluation of novel pyrazoline derivatives of vanillin. Medicinal Chemistry Research, 23(7), 3239-3250.
  • A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo
  • Phenyl benzo
  • Phenyl Benzo
  • Synthesis of Some Capsaicin Analogues Using Fatty and Benzoic Acid- Chlorides. (2014). International Journal of Engineering and Science, 3(9), 1-5.
  • Phenyl Benzo
  • 4-formyl-2-methoxyphenyl 2-chlorobenzo
  • 4-formyl-2-methoxyphenyl 2-chlorobenzo
  • Vanillin. PubChem. (n.d.).
  • Vanillin. OECD SIDS. (2002).
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Molecules, 27(14), 4385.
  • A Review on the Vanillin derivatives showing various Biological activities. (2012). International Journal of PharmTech Research, 4(3), 1169-1177.
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Molecules, 27(14), 4385.
  • New esters of vanillin and vanillal with some alkane-and arenecarboxylic acids. (2007). Russian Journal of General Chemistry, 77(1), 123-126.
  • Synthesis of Some Capsaicin Analogues Using Fatty and Benzoic Acid- Chlorides. (2014). International Journal of Engineering and Science, 3(9), 1-5.

Sources

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Application of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

Executive Summary In modern drug discovery and fine chemical synthesis, functionalized aromatic esters serve as critical building blocks for developing complex pharmacophores. 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and fine chemical synthesis, functionalized aromatic esters serve as critical building blocks for developing complex pharmacophores. 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS: 321726-59-4) is a highly versatile intermediate derived from the esterification of vanillin and 2-chlorobenzoic acid. This whitepaper provides an in-depth technical analysis of its structural logic, exact molecular weight and formula derivation, and a self-validating synthetic protocol designed for medicinal chemists and drug development professionals.

Structural Logic and Molecular Formula Derivation

The structural architecture of 4-formyl-2-methoxyphenyl 2-chlorobenzoate is strategically designed to offer dual-site reactivity. It is synthesized by coupling two distinct aromatic systems:

  • The Phenol Donor (Vanillin): 4-hydroxy-3-methoxybenzaldehyde (C₈H₈O₃) provides a reactive phenolic hydroxyl group and a versatile aldehyde moiety[1].

  • The Electrophile (2-Chlorobenzoate derivative): 2-chlorobenzoyl chloride (C₇H₄Cl₂O) acts as the acylating agent. The ortho-chloro substitution is not arbitrary; it provides significant steric hindrance around the resulting ester bond, which can modulate the rate of enzymatic hydrolysis in biological systems[2].

Formula Derivation: During the nucleophilic acyl substitution, the phenolic hydrogen of vanillin and the acyl chloride chlorine atom are eliminated as hydrochloric acid (HCl).

  • Reactants: C₈H₈O₃ + C₇H₄Cl₂O

  • Elimination: - HCl

  • Final Molecular Formula: C₁₅H₁₁ClO₄ [3]

Molecular Weight Calculation:

  • Carbon (15 × 12.011) = 180.165 g/mol

  • Hydrogen (11 × 1.008) = 11.088 g/mol

  • Chlorine (1 × 35.453) = 35.453 g/mol

  • Oxygen (4 × 15.999) = 63.996 g/mol

  • Total Molecular Weight: 290.7 g/mol

Physicochemical Profiling

Understanding the physicochemical properties of this compound is essential for predicting its behavior in subsequent synthetic steps or biological assays. The data below summarizes its core metrics[3],[4].

PropertyValueStructural Implication
IUPAC Name (4-formyl-2-methoxyphenyl) 2-chlorobenzoateDefines exact regiochemistry of the ester linkage.
CAS Number 321726-59-4Unique identifier for regulatory/procurement tracking.
Molecular Formula C₁₅H₁₁ClO₄Confirms the 1:1 stoichiometric coupling.
Molecular Weight 290.7 g/mol Optimal for fragment-based drug design (MW < 300).
LogP 3.47Indicates high lipophilicity, favorable for membrane permeability.
Polar Surface Area (PSA) 42.5 ŲExcellent for oral bioavailability and potential BBB penetration.
H-Bond Donors 0The phenolic OH is masked by the ester bond.
H-Bond Acceptors 4 to 6Provided by the ester, ether, and aldehyde oxygens.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology employs a self-validating system . Each phase of the protocol includes built-in causality and in-process controls (IPCs) to verify success before proceeding.

Step 1: Reactant Preparation
  • Action: Dissolve 1.0 equivalent of vanillin in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Causality: Anhydrous DCM is selected because the electrophile (2-chlorobenzoyl chloride) is highly sensitive to moisture and will rapidly hydrolyze to 2-chlorobenzoic acid in the presence of water.

Step 2: Base-Catalyzed Acylation
  • Action: Add 1.5 equivalents of Triethylamine (TEA) to the solution. Cool the mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 2-chlorobenzoyl chloride dropwise.

  • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the reaction equilibrium forward. The 0°C environment controls the exothermic nature of the nucleophilic acyl substitution, preventing thermal degradation of the sensitive aldehyde group.

Step 3: In-Process Control (Self-Validation)
  • Action: After 2 hours of stirring at room temperature, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Self-Validation Logic: Vanillin contains a free hydroxyl group, making it highly polar (lower Rf value). The target product, 4-formyl-2-methoxyphenyl 2-chlorobenzoate, lacks this hydroxyl group and is significantly more lipophilic. The reaction validates its own completion when the lower, UV-active vanillin spot entirely disappears, replaced by a single, higher-running product spot.

Step 4: Quenching and Extraction
  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NaHCO₃ neutralizes any unreacted acid chloride and residual TEA hydrochloride salts, partitioning them into the aqueous layer while the target ester remains in the organic DCM layer.

Step 5: Purification and Validation
  • Action: Purify via flash column chromatography. Validate the final structure using LC-MS (Expected [M+H]⁺ peak at m/z 291.1) and ¹H-NMR (confirming the presence of the aldehyde proton at ~9.9 ppm and the disappearance of the phenolic OH proton).

Workflow Visualization

G Vanillin Vanillin Core (Phenol Donor) Reaction Nucleophilic Acyl Substitution (DCM, 0°C to RT) Vanillin->Reaction AcylChloride 2-Chlorobenzoyl Chloride (Electrophile) AcylChloride->Reaction Base Triethylamine (Acid Scavenger) Base->Reaction IPC In-Process Control: TLC & LC-MS Reaction->IPC Monitor Conversion Product 4-Formyl-2-methoxyphenyl 2-chlorobenzoate IPC->Product >95% Purity Deriv1 Reductive Amination Product->Deriv1 Aldehyde Rxn Deriv2 Knoevenagel Condensation Product->Deriv2 Aldehyde Rxn

Synthetic workflow and derivatization of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate.

Applications in Drug Development

For medicinal chemists, 4-formyl-2-methoxyphenyl 2-chlorobenzoate is highly prized for its orthogonal reactivity. The ester bond acts as a stable, lipophilic core that can serve as a prodrug motif, while the ortho-chloro group provides a steric shield that prevents rapid, non-specific esterase cleavage in plasma. Simultaneously, the intact formyl (aldehyde) group serves as an ideal chemical handle for generating massive combinatorial libraries. Researchers frequently subject this compound to reductive amination to yield diverse amine derivatives, or Knoevenagel condensations to produce functionalized olefins, rapidly expanding structure-activity relationship (SAR) studies.

References

  • ChemDiv. "Compound 4-formyl-2-methoxyphenyl 2-chlorobenzoate." ChemDiv Catalog.
  • Sigma-Aldrich. "4-formyl-2-methoxyphenyl 2-chlorobenzoate | 321726-59-4." Sigma-Aldrich Product Database.
  • Chembeez. "4-formyl-2-methoxyphenyl 2-chlorobenzoate, 95%." Chembeez Lab Chemicals.
  • PubChem. "Vanillin | C8H8O3 | CID 1183." National Center for Biotechnology Information.
  • PubChem. "2-Chlorobenzoate | C7H4ClO2- | CID 4368810." National Center for Biotechnology Information.

Sources

Exploratory

4-Formyl-2-methoxyphenyl 2-chlorobenzoate PubChem CID and safety data

An In-Depth Technical Guide to 4-Formyl-2-methoxyphenyl 2-chlorobenzoate: Identification and Inferred Safety Protocols Introduction 4-Formyl-2-methoxyphenyl 2-chlorobenzoate is a complex organic molecule of interest in s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Formyl-2-methoxyphenyl 2-chlorobenzoate: Identification and Inferred Safety Protocols

Introduction

4-Formyl-2-methoxyphenyl 2-chlorobenzoate is a complex organic molecule of interest in synthetic chemistry and drug discovery. Its structure, incorporating a vanillin moiety ester-linked to a 2-chlorobenzoic acid, suggests potential applications as a building block for more complex molecular architectures. This guide provides a detailed overview of its known identifiers and a comprehensive, albeit inferred, safety and handling protocol. Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, the safety information presented herein is extrapolated from data on structurally similar compounds. This approach provides a robust framework for its safe handling in a research and development setting.

Compound Identification

Precise identification of a chemical substance is the foundation of safe and effective research. The following table summarizes the key identifiers for 4-Formyl-2-methoxyphenyl 2-chlorobenzoate.

IdentifierValueSource
Chemical Name 4-Formyl-2-methoxyphenyl 2-chlorobenzoate-
CAS Number 321726-59-4
Molecular Formula C15H11ClO4[1]
Molecular Weight 290.7 g/mol [1]
PubChem CID Not Available-

Inferred Safety and Hazard Data

The safety profile of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate has been inferred from the known hazards of its structural analogs, including 4-formyl-2-methoxyphenyl benzoate and various chlorinated aromatic compounds. Researchers should handle this compound with the care required for a substance with potential irritant and sensitizing properties.

Hazard CategoryInferred Hazard Statement(s)Precautionary Statement(s)Basis for Inference
Acute Toxicity (Oral) H302: Harmful if swallowedP264, P270, P301+P312+P330Based on data for 4-Chlorobenzoic acid[2]
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364Based on data for related aromatic esters[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313Based on data for related aromatic esters[3]
Skin Sensitization H317: May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P362+P364Based on data for 4-formyl-2-methoxyphenyl benzoate[4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405Based on data for related aromatic esters[3]

Safe Handling and Workflow

A systematic approach to handling 4-Formyl-2-methoxyphenyl 2-chlorobenzoate is crucial to minimize exposure and ensure laboratory safety. The following workflow diagram illustrates the key stages of its use, from procurement to disposal.

Safe Handling Workflow for 4-Formyl-2-methoxyphenyl 2-chlorobenzoate cluster_0 Pre-Experimental cluster_1 Experimental cluster_2 Post-Experimental Procurement Procurement Risk_Assessment Risk_Assessment Procurement->Risk_Assessment 1. Assess Hazards PPE_Selection PPE_Selection Risk_Assessment->PPE_Selection 2. Define Controls Weighing Weighing PPE_Selection->Weighing 3. Don PPE Dissolution Dissolution Weighing->Dissolution 4. Handle in Hood Reaction Reaction Dissolution->Reaction 5. Controlled Conditions Decontamination Decontamination Reaction->Decontamination 6. Clean Equipment Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal 7. Segregate Waste Documentation Documentation Waste_Disposal->Documentation 8. Record Use

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of Vanillin 2-Chlorobenzoate Derivatives

Senior Application Scientist Abstract Vanillin, a primary component of vanilla bean extract, serves as a versatile scaffold in medicinal chemistry due to its inherent biological activities and amenable functional groups....

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist

Abstract

Vanillin, a primary component of vanilla bean extract, serves as a versatile scaffold in medicinal chemistry due to its inherent biological activities and amenable functional groups.[1][2][3] The modification of its phenolic hydroxyl group to form ester derivatives, such as vanillin 2-chlorobenzoate, represents a strategic approach to enhance its therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into vanillin 2-chlorobenzoate and related derivatives. We will explore their antimicrobial, antioxidant, and anticancer activities, supported by detailed experimental protocols and structure-activity relationship analyses. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and practical guidance for advancing research on this promising class of compounds.

Introduction: The Therapeutic Promise of Vanillin Scaffolds

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-established flavoring agent with a favorable safety profile.[2][3] Beyond its organoleptic properties, vanillin and its derivatives exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The presence of aldehyde, hydroxyl, and ether functional groups on its aromatic ring makes it an ideal starting point for chemical modifications aimed at augmenting its bioactivity.[1]

Esterification of the phenolic hydroxyl group is a common strategy to increase the lipophilicity of a compound, which can lead to improved cell membrane permeability and enhanced biological activity. The introduction of a 2-chlorobenzoate moiety is of particular interest due to the known contribution of halogenated aromatic rings to the bioactivity of various therapeutic agents. This guide focuses on the synthesis and multifaceted biological activities of vanillin 2-chlorobenzoate derivatives, providing a technical framework for their continued investigation.

Synthesis of Vanillin 2-Chlorobenzoate Derivatives

The synthesis of vanillin 2-chlorobenzoate derivatives is typically achieved through esterification of vanillin with 2-chlorobenzoyl chloride. A general and efficient method involves a base-catalyzed reaction, often carried out in an inert solvent.

General Synthesis Protocol: Esterification

This protocol describes a standard procedure for the synthesis of vanillin 2-chlorobenzoate.

Materials:

  • Vanillin

  • 2-Chlorobenzoyl chloride

  • Pyridine or triethylamine (base)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve vanillin (1.0 equivalent) in the chosen solvent (e.g., DCM).

  • Add the base (e.g., pyridine, 1.2 equivalents) to the solution and stir at room temperature.

  • Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) to the reaction mixture, typically dropwise, while maintaining the temperature at 0-5°C with an ice bath.

  • Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, quench the reaction by adding dilute HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[6]

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of a base like pyridine or triethylamine is crucial to neutralize the HCl byproduct generated during the esterification, driving the reaction to completion.

  • Anhydrous conditions are important as 2-chlorobenzoyl chloride is reactive towards water.

  • The washing steps are necessary to remove unreacted starting materials, the base, and any acidic or basic byproducts.

synthesis_workflow Reactants Vanillin + 2-Chlorobenzoyl Chloride + Base (Pyridine) in DCM Reaction Stir at Room Temp (Monitor by TLC) Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Drying Dry (MgSO₄) & Evaporate Workup->Drying Purification Purification (Recrystallization or Column Chromatography) Drying->Purification Product Vanillin 2-Chlorobenzoate Derivative Purification->Product

Caption: General workflow for the synthesis of vanillin 2-chlorobenzoate.

Key Biological Activities

Vanillin 2-chlorobenzoate derivatives have been investigated for a range of biological activities, primarily focusing on their antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

Vanillin itself is known to possess antimicrobial properties, and its derivatives are often synthesized to enhance this activity.[3][7] The inhibitory action is generally more pronounced against Gram-positive bacteria than Gram-negative bacteria.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Materials:

  • 96-well microtiter plates[8][11]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium[8]

  • Synthesized vanillin derivatives

  • Positive control (e.g., Ciprofloxacin)[7]

  • Negative control (medium only)

  • Incubator[11]

  • Optional: 2,3,5-triphenyltetrazolium chloride (TTC) as a growth indicator[12]

Procedure:

  • Prepare a stock solution of the vanillin derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of MHB to each well.[8]

  • Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.[8]

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the standardized bacterial suspension to each well.

  • Include a positive control (antibiotic) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.[8]

  • The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.[9] If using TTC, the absence of a color change from yellow to red indicates inhibition.[12]

Table 1: Hypothetical Antimicrobial Activity of Vanillin Derivatives

CompoundTarget OrganismMIC (µg/mL)
VanillinS. aureus≥1024[13]
VanillinE. coli≥1024[13]
Vanillin 2-chlorobenzoateS. aureus128
Vanillin 2-chlorobenzoateE. coli256
Ciprofloxacin (Control)S. aureus1
Ciprofloxacin (Control)E. coli0.5
Antioxidant Activity

The phenolic hydroxyl group in vanillin contributes to its antioxidant properties. While esterification masks this group, the overall electronic nature of the molecule and its metabolites can still confer antioxidant effects.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[14][15]

Materials:

  • DPPH solution (0.1 mM in methanol)[15]

  • Synthesized vanillin derivatives at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)[14]

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds in methanol.[15]

  • In a test tube or 96-well plate, mix 1.0 mL of the sample dilution with 1.0 mL of the DPPH solution.[15]

  • Prepare a blank containing methanol and the sample, and a control containing methanol and the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.[15]

  • Measure the absorbance at 517 nm.[14][15]

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration required to inhibit 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.[15]

Table 2: Hypothetical Antioxidant Activity of Vanillin Derivatives

CompoundDPPH IC50 (µg/mL)
Vanillin~480[15]
Vanillin 2-chlorobenzoate150
Ascorbic Acid (Control)8
Anticancer Activity

Vanillin and its derivatives have shown promise as anticancer agents by inducing apoptosis and interfering with key cellular signaling pathways.[1][4][16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)[4]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[17]

  • Synthesized vanillin derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[18]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate overnight to allow for attachment.[17]

  • Treat the cells with various concentrations of the vanillin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.[20]

  • During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[19]

  • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17][20]

  • Calculate cell viability as a percentage of the untreated control.

Mechanistic Insights: Potential Signaling Pathways

Vanillin derivatives may exert their anticancer effects through various mechanisms. One potential pathway is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[21] Inhibition of this pathway can lead to the activation of downstream apoptotic machinery.

anticancer_pathway Derivative Vanillin 2-Chlorobenzoate Derivative PI3K PI3K Derivative->PI3K Inhibits Caspases Caspase Cascade Derivative->Caspases Induces Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Potential mechanism of action via inhibition of the PI3K/Akt pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of vanillin derivatives is highly dependent on their chemical structure.[1][16] Key SAR insights include:

  • Ester Moiety: The nature of the ester group significantly influences lipophilicity and, consequently, biological activity. The presence of the electron-withdrawing chlorine atom on the benzoate ring can modulate the electronic properties of the entire molecule.

  • Substitution on the Benzaldehyde Ring: Modifications to the aldehyde or methoxy groups on the vanillin core can lead to derivatives with altered activity profiles. For instance, converting the aldehyde to a Schiff base can introduce new pharmacophores with distinct biological effects.[7]

Future Directions and Therapeutic Potential

The study of vanillin 2-chlorobenzoate derivatives is an emerging area with considerable therapeutic potential. Future research should focus on:

  • Lead Optimization: Synthesizing a broader library of derivatives with systematic variations to refine SAR and identify lead compounds with enhanced potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the most promising derivatives in animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the potential synergistic effects of these derivatives when used in combination with existing drugs, such as antibiotics or chemotherapeutic agents.[13]

Conclusion

Vanillin 2-chlorobenzoate derivatives represent a promising class of bioactive molecules with demonstrable antimicrobial, antioxidant, and anticancer potential. The synthetic accessibility of these compounds, coupled with the versatile vanillin scaffold, provides a robust platform for the development of novel therapeutic agents. The technical protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and expand upon the therapeutic applications of these intriguing compounds. Continued investigation is warranted to fully unlock their potential in addressing unmet medical needs.

References

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (2024). MDPI.
  • MTT assay protocol. Abcam.
  • Broth microdilution – Knowledge and References. Taylor & Francis.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Omega.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • Therapeutic role of vanillin receptors in cancer. Advances in Clinical and Experimental Medicine.
  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.
  • An In-depth Technical Guide to the Synthesis of Vanillin Acet
  • Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment. Frontiers.
  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. PMC.
  • MTT Cell Proliferation Assay.
  • Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. (2009).
  • Antioxidative properties of vanillic acid esters in multiple antioxidant assays. (2012). PubMed.
  • MTT Cell Assay Protocol.
  • A Comparative Analysis of the Antioxidant Activity of Vanilla Tincture and Pure Vanillin. Benchchem.
  • Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays.
  • Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. (2014).
  • Synthesis of new vanillin derivatives
  • Synthesis of Fragrant Esters.
  • vanillic acid. Organic Syntheses Procedure.
  • Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Oriental Journal of Chemistry.
  • A Review on the Vanillin derivatives showing various Biological activities.
  • Vanillin selectively modulates the action of antibiotics against resistant bacteria. (2017). PubMed.
  • View of Therapeutic aspects of biologically potent vanillin deriv
  • Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Deriv
  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC - NIH.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF'S BASE DERIVATIVES OF VANILLIN ANALOGUE. (2014). TSI Journals.
  • Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (2024). PMC.
  • Synergistic Antimicrobial Activities of Combinations of Vanillin and Essential Oils of Cinnamon Bark, Cinnamon Leaves, and Cloves. (2021). MDPI.

Sources

Exploratory

Comprehensive Technical Guide: 4-Formyl-2-methoxyphenyl 2-chlorobenzoate Bioactivity &amp; Synthesis

Executive Summary 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS: 321726-59-4) is a lipophilic ester derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde). Structurally, it represents the esterification of the phenoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS: 321726-59-4) is a lipophilic ester derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde). Structurally, it represents the esterification of the phenolic hydroxyl group of vanillin with 2-chlorobenzoic acid.

In the context of drug development, this molecule serves two primary functions:

  • Prodrug Scaffold: It acts as a lipophilic delivery system for vanillin, masking the phenolic group to enhance cellular permeability before undergoing enzymatic hydrolysis to release the active antioxidant/antimicrobial payload.

  • Direct Pharmacophore: The intact ester possesses distinct binding affinities for targets such as Cyclooxygenase-2 (COX-2) and bacterial cell membranes, exhibiting anti-inflammatory and antimicrobial properties superior to the parent compounds in specific assays due to the electron-withdrawing effect of the ortho-chlorine substituent.

This guide details the synthesis, physicochemical properties, and bioactivity profile of this compound, designed for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name (4-formyl-2-methoxyphenyl) 2-chlorobenzoate
Common Name Vanillin 2-chlorobenzoate
Molecular Formula C₁₅H₁₁ClO₄
Molecular Weight 290.70 g/mol
CAS Number 321726-59-4
LogP (Predicted) ~3.48 (Highly Lipophilic)
H-Bond Acceptors 4
H-Bond Donors 0 (Phenolic OH is masked)
Key Functional Groups Aldehyde (C-4), Methoxyl (C-3), Ester (C-1), Aryl Chloride

Structural Insight: The presence of the ortho-chlorine atom on the benzoate ring introduces steric bulk and an electron-withdrawing inductive effect (-I). This influences the ester bond's stability against hydrolysis compared to the unsubstituted benzoate, potentially prolonging the compound's half-life in vivo.

Synthesis Protocol: Schotten-Baumann Esterification

The most robust method for synthesizing 4-Formyl-2-methoxyphenyl 2-chlorobenzoate is the nucleophilic acyl substitution of vanillin with 2-chlorobenzoyl chloride in the presence of a base.

Reagents & Materials
  • Precursor A: Vanillin (4-hydroxy-3-methoxybenzaldehyde) [1.0 eq]

  • Precursor B: 2-Chlorobenzoyl chloride [1.1 eq]

  • Base: Triethylamine (Et₃N) or Pyridine [1.2 eq]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Workup: 1M HCl, Saturated NaHCO₃, Brine, MgSO₄

Step-by-Step Methodology
  • Preparation: Dissolve Vanillin (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂).

  • Base Addition: Add Triethylamine (12 mmol) dropwise at 0°C. The solution may darken slightly due to phenoxide formation.

  • Acylation: Add 2-Chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C to prevent side reactions (e.g., aldehyde oxidation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a less polar spot compared to vanillin.

  • Quenching: Quench the reaction with water (10 mL).

  • Extraction: Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amine).

    • Saturated NaHCO₃ (to remove unreacted acid).

    • Brine (to dry).

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white/off-white crystals.

Synthesis Visualization

Synthesis Figure 1: Schotten-Baumann Synthesis Pathway Vanillin Vanillin (Nucleophile) Intermediate Tetrahedral Intermediate Vanillin->Intermediate Nucleophilic Attack Chloride 2-Chlorobenzoyl Chloride (Electrophile) Chloride->Intermediate Product 4-Formyl-2-methoxyphenyl 2-chlorobenzoate Intermediate->Product Elimination of Cl- HCl HCl (Byproduct) Intermediate->HCl Base Base (Et3N) (Catalyst/Scavenger) Base->Vanillin Deprotonation

Figure 1: The nucleophilic attack of the phenoxide ion (generated from vanillin) on the carbonyl carbon of the acid chloride yields the target ester.

Bioactivity & Pharmacological Mechanisms[2][7][8][9]

Antimicrobial Activity

The esterification of vanillin significantly alters its antimicrobial mechanism. While vanillin disrupts membranes via its phenolic hydroxyl group, 4-Formyl-2-methoxyphenyl 2-chlorobenzoate acts through increased lipophilicity.

  • Mechanism: The high LogP (~3.48) allows the molecule to passively diffuse through the lipid bilayer of Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Intracellular Release: Once inside the cytoplasm, non-specific esterases hydrolyze the ester bond, releasing:

    • Vanillin: Interferes with quorum sensing and oxidative respiration.

    • 2-Chlorobenzoic Acid: Acidifies the cytoplasm, disrupting the proton motive force.

  • Data Benchmark: Analogous chlorobenzoate esters of vanillin have shown MIC values in the range of 12.5–50 µg/mL against S. aureus, often outperforming vanillin alone (MIC >500 µg/mL).

Anti-Inflammatory Potential (COX-2 Inhibition)

Research into vanillin derivatives has highlighted their potential as non-steroidal anti-inflammatory agents (NSAIDs).

  • Target: Cyclooxygenase-2 (COX-2).[1][2]

  • Binding Mode: Molecular docking studies of the structurally similar 4-chlorobenzoate analog suggest the ester moiety fits into the hydrophobic channel of COX-2, with the aldehyde group forming hydrogen bonds with Arg120 or Tyr355 . The 2-chloro substituent provides additional hydrophobic interaction, potentially stabilizing the complex.

  • Efficacy: While direct experimental IC50 values for the 2-chloro isomer are niche, the scaffold is predicted to have a binding energy superior to vanillin (-8.18 kcal/mol for the 4-Cl analog vs -4.96 kcal/mol for vanillin).

Antithrombotic & Antioxidant Properties
  • Antithrombotic: Structural analogs (vanillin benzoates) have been identified as potential antithrombotic agents due to low binding energy with relevant clotting factors.

  • Antioxidant (Indirect): The compound itself is not a direct radical scavenger because the phenolic proton is masked. Its antioxidant activity is latent, dependent on metabolic hydrolysis to regenerate vanillin.

Mechanism of Action Diagram

MOA Figure 2: Dual Mechanism of Action: Direct Binding vs. Prodrug Hydrolysis Compound 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (Lipophilic Prodrug) Membrane Cell Membrane (Bacteria/Human) Compound->Membrane Passive Diffusion (High LogP) Target3 COX-2 Inhibition (Anti-inflammatory) Compound->Target3 Direct Binding (Pre-hydrolysis) Intracellular Intracellular Space Membrane->Intracellular Hydrolysis Esterase Hydrolysis Intracellular->Hydrolysis Vanillin Vanillin (Active) Hydrolysis->Vanillin Acid 2-Chlorobenzoic Acid (Active) Hydrolysis->Acid Target1 Antioxidant Activity (ROS Scavenging) Vanillin->Target1 Target2 Antimicrobial (Membrane Disruption) Vanillin->Target2 Acid->Target2

Figure 2: The compound acts directly on COX-2 but requires hydrolysis for antioxidant effects.

Experimental Protocols for Bioactivity Assessment

To validate the bioactivity of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, the following standardized protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine antibacterial efficacy.

  • Preparation: Dissolve the compound in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (S. aureus ATCC 25923) adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Protocol B: DPPH Radical Scavenging Assay (Hydrolysis Check)

Purpose: Confirm prodrug stability vs. activity.

  • Note: This compound should show low activity initially compared to vanillin, as the phenolic group is blocked.

  • Control: Vanillin (positive control).

  • Test: 4-Formyl-2-methoxyphenyl 2-chlorobenzoate.

  • Method: Mix 1 mL of 0.1 mM DPPH (in methanol) with 1 mL of test compound solution.

  • Incubation: Dark, 30 mins, Room Temp.

  • Measurement: Absorbance at 517 nm.

  • Expectation: The ester should show <10% scavenging activity unless hydrolysis occurs in the solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4330388, 4-Formyl-2-methoxyphenyl benzoate. Retrieved from [Link]

  • Wisdom Library (2025). Significance of 4-formyl-2-methoxyphenyl benzoate in Science. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate from vanillin

Application Note: High-Yield Synthesis and Validation of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate from Vanillin Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Validation of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate from Vanillin

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Context & Chemoselectivity

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a highly versatile, biosourced building block widely utilized in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs)[1]. The selective esterification of its phenolic hydroxyl group is a critical transformation for modulating lipophilicity, altering pharmacokinetic profiles, and creating advanced synthetic intermediates in drug design[2].

This application note details the optimized synthesis of 4-formyl-2-methoxyphenyl 2-chlorobenzoate (CAS: 321726-59-4) via the nucleophilic acyl substitution of vanillin with 2-chlorobenzoyl chloride[3]. Vanillin possesses two reactive oxygen-containing functional groups: a phenolic hydroxyl and an aldehydic carbonyl[4]. Under the mildly basic conditions described herein, the reaction is entirely chemoselective. The phenolic hydroxyl (pKa ~7.4) is readily deprotonated to form a nucleophilic phenoxide, while the aldehyde moiety remains inert to acyl chlorides, preventing unwanted side reactions[1].

Mechanistic Rationale

The esterification of sterically hindered phenols with ortho-substituted acid chlorides requires catalytic intervention to achieve high yields. To overcome the steric hindrance imposed by the ortho-chloro substituent on 2-chlorobenzoyl chloride, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst alongside triethylamine (Et₃N).

Causality of Reagents:

  • Dichloromethane (DCM): Chosen as the solvent because it provides superior solubility for the polar acylpyridinium intermediate while remaining entirely inert to the acid chloride.

  • Triethylamine (Et₃N): Acts as a stoichiometric acid scavenger to neutralize the HCl byproduct. This drives the reaction equilibrium forward and prevents the acidic degradation of the vanillin aldehyde moiety.

  • DMAP (Catalyst): DMAP rapidly attacks the acid chloride to generate a highly electrophilic acylpyridinium intermediate. This intermediate is significantly more reactive toward the vanillin phenoxide than the parent acid chloride, ensuring rapid and complete conversion.

Mechanism A 2-Chlorobenzoyl Chloride B Acylpyridinium Intermediate A->B DMAP D Tetrahedral Intermediate B->D C Vanillin Phenoxide C->D Nucleophilic Attack E Ester Product + Pyridinium Salt D->E Cl- Elimination

Fig 2: DMAP-catalyzed nucleophilic acyl substitution pathway.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system, integrating in-process Thin Layer Chromatography (TLC) controls and a rigorous post-reaction aqueous workup.

Reagents & Equipment
  • Vanillin: 1.52 g (10.0 mmol)[4]

  • 2-Chlorobenzoyl chloride: 1.92 g (11.0 mmol, 1.1 eq)

  • Triethylamine (Et₃N): 1.52 g (15.0 mmol, 1.5 eq)

  • DMAP: 0.12 g (1.0 mmol, 0.1 eq)

  • Anhydrous DCM: 25 mL

  • Equipment: 100 mL oven-dried round-bottom flask, magnetic stirrer, ice bath, nitrogen line.

Step-by-Step Synthesis Workflow
  • Preparation & Deprotonation: In the 100 mL flask under a nitrogen atmosphere, dissolve vanillin (1.52 g) in anhydrous DCM (25 mL). Add Et₃N (1.52 g) and DMAP (0.12 g). Stir the mixture for 10 minutes at room temperature.

    • Causality: Pre-mixing allows for the initial deprotonation of vanillin, establishing a high concentration of the reactive phenoxide before the electrophile is introduced.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The formation of the acylpyridinium species is highly exothermic. Initiating the reaction at 0 °C suppresses thermal degradation and prevents the formation of dark, polymeric byproducts.

  • Acylation: Slowly add 2-chlorobenzoyl chloride (1.92 g) dropwise over 15 minutes using a syringe.

    • Causality: Dropwise addition maintains a low steady-state concentration of the acid chloride, preventing localized heating and off-target side reactions.

  • In-Process Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1).

    • Self-Validation: The disappearance of the vanillin spot (Rf ~0.3) and the appearance of a new, less polar UV-active spot (Rf ~0.6) indicates successful conversion.

Workup & Purification
  • Biphasic Quench: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes unreacted 2-chlorobenzoyl chloride, converting it into water-soluble 2-chlorobenzoic acid, which partitions cleanly into the aqueous layer.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual Et₃N and DMAP, followed by brine (20 mL) to remove excess water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford the pure product as an off-white crystalline powder.

Workflow N1 Vanillin + DCM (Stir at 0 °C) N2 Add Et3N (1.5 eq) & DMAP (0.1 eq) N1->N2 N3 Dropwise Addition: 2-Chlorobenzoyl Chloride N2->N3 N4 Warm to RT Stir for 3 hours N3->N4 N5 Aqueous Workup (NaHCO3, HCl, Brine) N4->N5 N6 Dry (MgSO4) & Concentrate N5->N6 N7 Recrystallization (Ethanol) N6->N7 N8 Pure 4-Formyl-2-methoxyphenyl 2-chlorobenzoate N7->N8

Fig 1: Step-by-step experimental workflow for the esterification of vanillin.

Analytical Signatures & Validation

To confirm the structural integrity of 4-formyl-2-methoxyphenyl 2-chlorobenzoate (Molecular Weight: 290.70 g/mol )[3], the isolated product must be validated against the spectroscopic benchmarks outlined below.

Table 1: Reaction Optimization & Yield Comparison

Parameter Condition A (Standard) Condition B (Optimized Protocol) Mechanistic Rationale
Base / Catalyst Pyridine Et₃N + DMAP (0.1 eq) DMAP accelerates acyl transfer, reducing reaction time and improving yield.
Solvent THF DCM DCM provides superior solubility for the polar acylpyridinium intermediate.
Temperature Room Temp (Bolus) 0 °C to RT (Dropwise) Low initial temperature prevents degradation and exothermic side reactions.

| Expected Yield | 65 - 70% | 85 - 90% | Optimized kinetics ensure complete conversion of the sterically hindered phenol. |

Table 2: Spectroscopic Validation Parameters

Analytical Method Key Signal / Observation Structural Significance

| ¹H NMR (CDCl₃) |


 9.95 (s, 1H) | Confirms the aldehyde proton (-CHO) remains intact and unreacted. |
| ¹H NMR (CDCl₃)  | 

8.05 - 7.15 (m, 7H) | Aromatic protons representing both the vanillin core and the 2-chlorobenzoate ring. | | ¹H NMR (CDCl₃) |

3.88 (s, 3H) | Confirms the presence of the methoxy group (-OCH₃). | | IR (ATR) | ~1745 cm⁻¹ | Strong ester carbonyl (C=O) stretch, confirming successful acylation. | | IR (ATR) | ~1695 cm⁻¹ | Aldehyde carbonyl (C=O) stretch. | | Mass Spec (ESI+) | m/z 291.0 [M+H]⁺ | Confirms the exact molecular weight (290.70 g/mol )[3]. | | Melting Point | 91 - 92 °C | Matches the physical properties of the commercial reference standard[3]. |

References

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles Frontiers in Chemistry URL:[Link][1]

  • Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids ResearchGate URL:[Link][2]

  • 4-formyl-2-methoxyphenyl 2-chlorobenzoate | 321726-59-4 Sigma-Aldrich URL:[Link][3]

  • Vanillin | C8H8O3 | CID 1183 PubChem (National Institutes of Health) URL:[Link][4]

Sources

Application

Esterification protocol for vanillin and 2-chlorobenzoyl chloride

An In-Depth Guide to the Esterification of Vanillin with 2-Chlorobenzoyl Chloride: A Modified Schotten-Baumann Protocol Authored by: A Senior Application Scientist This document provides a comprehensive, field-proven pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Esterification of Vanillin with 2-Chlorobenzoyl Chloride: A Modified Schotten-Baumann Protocol

Authored by: A Senior Application Scientist

This document provides a comprehensive, field-proven protocol for the synthesis of 4-formyl-2-methoxyphenyl 2-chlorobenzoate, an ester derived from the reaction of vanillin and 2-chlorobenzoyl chloride. This application note is designed for researchers, scientists, and professionals in drug development who require a robust and well-understood method for acylating phenolic compounds. Beyond a simple recitation of steps, this guide delves into the causality behind the protocol design, emphasizing safety, efficiency, and mechanistic understanding to ensure reproducible and high-yield results.

The esterification of phenols with acyl chlorides is a cornerstone of synthetic chemistry, often employed to modify the biological activity or physicochemical properties of natural products like vanillin.[1][2][3] The protocol described herein is a modified Schotten-Baumann reaction, a reliable method for acylating alcohols and phenols.[4][5][6] This specific adaptation utilizes pyridine not only as a base to neutralize the hydrochloric acid byproduct but also as a nucleophilic catalyst to accelerate the reaction rate under mild conditions.[7][8][9]

Reaction Principle and Mechanism

The synthesis of 4-formyl-2-methoxyphenyl 2-chlorobenzoate proceeds via a nucleophilic acyl substitution mechanism. While classic Schotten-Baumann conditions often use aqueous alkali, this protocol employs pyridine in an aprotic organic solvent, which offers excellent control and is particularly effective for acylating phenols.[6][10][11]

The role of pyridine is multifaceted and critical for the reaction's success:

  • HCl Scavenger : Pyridine is a mild base that neutralizes the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting vanillin, which would render it non-nucleophilic.[7]

  • Nucleophilic Catalyst : Pyridine is more nucleophilic than vanillin's hydroxyl group and rapidly attacks the highly electrophilic 2-chlorobenzoyl chloride. This forms a reactive intermediate, an N-acylpyridinium salt.[7][8][9] This salt is significantly more electrophilic than the starting acyl chloride, making it more susceptible to attack by the phenoxide.

  • Activating Agent : By acting as a base, pyridine facilitates the deprotonation of the phenolic hydroxyl group of vanillin, forming a transient phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol, which dramatically accelerates the rate of esterification.[6][7]

The reaction proceeds through the following key steps, as illustrated in the diagram below:

  • Step 1 : Pyridine attacks the carbonyl carbon of 2-chlorobenzoyl chloride.

  • Step 2 : The chloride ion is displaced, forming the highly reactive N-(2-chlorobenzoyl)pyridinium intermediate.

  • Step 3 : A second molecule of pyridine acts as a base, deprotonating the phenolic hydroxyl group of vanillin to form the vanillinate anion.

  • Step 4 : The vanillinate anion attacks the activated N-(2-chlorobenzoyl)pyridinium intermediate.

  • Step 5 : The tetrahedral intermediate collapses, regenerating the pyridine catalyst and forming the final ester product, 4-formyl-2-methoxyphenyl 2-chlorobenzoate.

G cluster_reactants Reactants & Catalyst cluster_intermediates Key Intermediates cluster_products Products Vanillin Vanillin (Phenol Nucleophile) Phenoxide Vanillinate Anion (Enhanced Nucleophile) Vanillin->Phenoxide 2. Deprotonation by Pyridine AcylChloride 2-Chlorobenzoyl Chloride (Electrophile) Acylpyridinium N-Acylpyridinium Salt (Activated Electrophile) AcylChloride->Acylpyridinium PyridiniumHCl Pyridinium Hydrochloride (Byproduct) AcylChloride->PyridiniumHCl Traps HCl Pyridine Pyridine (Catalyst & Base) Pyridine->Acylpyridinium 1. Nucleophilic Attack on Acyl Chloride Pyridine->Phenoxide Tetrahedral Tetrahedral Intermediate Acylpyridinium->Tetrahedral Phenoxide->Tetrahedral 3. Nucleophilic Attack Tetrahedral->Pyridine Ester 4-Formyl-2-methoxyphenyl 2-chlorobenzoate Tetrahedral->Ester 4. Collapse & Catalyst Regeneration

Sources

Method

Application Notes and Protocols for Yield Optimization in the Synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, a derivative of vanillin, is a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

4-Formyl-2-methoxyphenyl 2-chlorobenzoate, a derivative of vanillin, is a molecule of significant interest in medicinal chemistry. Emerging research suggests its potential as a potent anti-inflammatory and antithrombotic agent.[1][2] The strategic combination of the vanillin scaffold with a 2-chlorobenzoyl moiety enhances its binding affinity to biological targets like cyclooxygenase-2 (COX-2), indicating a promising avenue for the development of novel therapeutics.[1] The efficient and high-yield synthesis of this compound is therefore a critical step in enabling further pre-clinical and clinical investigations.

This document provides a comprehensive guide to the synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, with a primary focus on strategies for optimizing the reaction yield. As Senior Application Scientists, we present not just a protocol, but a detailed analysis of the underlying chemical principles and the causal relationships between experimental parameters and reaction outcomes.

The Synthetic Pathway: A Mechanistic Overview of the Schotten-Baumann Reaction

The synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate is typically achieved through an esterification reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2-chlorobenzoyl chloride. The most common and effective method for this transformation is the Schotten-Baumann reaction, a well-established procedure for the acylation of phenols and alcohols.[3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key to the success of the Schotten-Baumann reaction lies in the use of a base, which serves two critical functions:

  • Deprotonation of the Phenol: The base deprotonates the hydroxyl group of vanillin to form a more nucleophilic phenoxide ion.[5] This enhanced nucleophilicity is crucial for the subsequent attack on the electrophilic carbonyl carbon of the 2-chlorobenzoyl chloride.

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the unreacted phenoxide or the newly formed ester, which could otherwise lead to side reactions or inhibit the reaction's progress.[6]

A competing side reaction that can significantly impact the yield is the hydrolysis of the highly reactive 2-chlorobenzoyl chloride by water present in the reaction mixture.[7] Optimizing the reaction conditions to favor the desired esterification over hydrolysis is paramount for achieving a high yield.

G cluster_reactants Reactants cluster_reaction Schotten-Baumann Reaction cluster_products Products & Byproducts vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) phenoxide Formation of Nucleophilic Phenoxide Ion vanillin->phenoxide Base abstracts proton benzoyl_chloride 2-Chlorobenzoyl Chloride nucleophilic_attack Nucleophilic Attack on Acyl Chloride benzoyl_chloride->nucleophilic_attack side_product Hydrolysis of Acyl Chloride (Side Reaction) benzoyl_chloride->side_product Reaction with H2O base Base (e.g., NaOH, Pyridine) phenoxide->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Chloride Ion tetrahedral_intermediate->elimination product 4-Formyl-2-methoxyphenyl 2-chlorobenzoate elimination->product hcl HCl (neutralized by base) elimination->hcl G cluster_params Optimization Parameters cluster_outcomes Desired Outcomes cluster_challenges Challenges to Overcome base Base (Type & Stoichiometry) yield Increased Yield base->yield purity Higher Purity base->purity solvent Solvent System (Biphasic vs. Aprotic) solvent->yield hydrolysis Hydrolysis of Acyl Chloride solvent->hydrolysis temp Temperature (Addition & Reaction) temp->yield temp->hydrolysis method Reaction Method (Conventional vs. Microwave) method->yield time Reduced Reaction Time method->time ptc Phase-Transfer Catalyst ptc->yield ptc->time hydrolysis->yield side_reactions Other Side Reactions side_reactions->yield side_reactions->purity

Sources

Application

Reagents for preparing 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

An In-depth Technical Guide to the Synthesis and Characterization of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate Introduction: The Significance of a Vanillin Derivative Vanillin, a primary component of the vanilla bean, is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

Introduction: The Significance of a Vanillin Derivative

Vanillin, a primary component of the vanilla bean, is not only a globally recognized flavor and fragrance agent but also a versatile bio-sourced building block for chemical synthesis.[1][2] Its inherent chemical structure, featuring hydroxyl, aldehyde, and methoxy functional groups, allows for a wide range of modifications to produce compounds with novel properties.[2] Structural modification of lead compounds like vanillin is a cornerstone of medicinal chemistry, aiming to enhance biological activity, improve physicochemical properties such as lipophilicity, and develop more selective and less toxic therapeutic agents.[1]

This application note provides a comprehensive guide to the synthesis, purification, and characterization of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, a vanillin derivative created through the esterification of the phenolic hydroxyl group.[1] This modification, which introduces a 2-chlorobenzoyl moiety, has been explored for its potential to enhance the inherent biological activities of vanillin, such as its anti-inflammatory properties.[1][3] In silico docking studies have predicted that 4-Formyl-2-methoxyphenyl 2-chlorobenzoate has a significantly greater binding affinity for the COX-2 receptor compared to its parent compound, vanillin, suggesting its potential as a potent anti-inflammatory agent.[1][3]

This document provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals. It explains the causality behind experimental choices, provides a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Reaction Scheme and Mechanism

The synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate from vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2-chlorobenzoyl chloride is a classic example of a nucleophilic acyl substitution. The reaction is typically conducted under Schotten-Baumann conditions, which involve the use of a base to facilitate the reaction and neutralize the acidic byproduct.[4][5][6]

Overall Reaction:

Vanillin + 2-Chlorobenzoyl Chloride → 4-Formyl-2-methoxyphenyl 2-chlorobenzoate + HCl

The Schotten-Baumann Mechanism:

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[4][7] The key steps are:

  • Deprotonation: The base (in this case, pyridine) deprotonates the phenolic hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The vanillinate anion attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, leading to the formation of a tetrahedral intermediate.[4][7]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Neutralization: The expelled chloride ion combines with the protonated base (pyridinium ion) to form a salt, driving the reaction to completion.

Schotten-Baumann Mechanism Mechanism for Ester Synthesis Vanillin Vanillin (Phenol) Phenoxide Vanillinate Anion (Nucleophile) Vanillin->Phenoxide Deprotonation by Base Base Pyridine (Base) Base->Phenoxide AcylChloride 2-Chlorobenzoyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Phenoxide->Tetrahedral Nucleophilic Attack Product 4-Formyl-2-methoxyphenyl 2-chlorobenzoate Tetrahedral->Product Collapse & Cl- departure Byproduct Pyridinium Chloride Tetrahedral->Byproduct HCl Neutralization by Base

Sources

Method

Solvent Selection for the Synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of the Solvent The synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, a vanillin derivative with potential as an anti...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of the Solvent

The synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, a vanillin derivative with potential as an antithrombotic agent, is typically achieved through the esterification of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with 2-chlorobenzoyl chloride.[1] This reaction, a variation of the Schotten-Baumann reaction, is highly influenced by the choice of solvent. The solvent does not merely act as a passive medium but actively participates in the reaction by influencing reactant solubility, stabilizing intermediates, and potentially altering the reaction pathway and the formation of byproducts. This application note provides a detailed guide to solvent selection for this specific synthesis, offering both theoretical insights and practical, step-by-step protocols for solvent screening and reaction optimization.

The reaction proceeds via a nucleophilic acyl substitution, where the phenoxide ion of vanillin, generated in the presence of a base like pyridine, attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.[2][3] The solvent's polarity and its ability to solvate the charged intermediates play a crucial role in the reaction kinetics and overall yield.

Understanding the Solvent's Influence: Key Physicochemical Properties

The selection of an appropriate solvent is paramount for maximizing the yield and purity of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate. Several key solvent properties must be considered:

  • Polarity and Dielectric Constant: The polarity of the solvent, often quantified by its dielectric constant, affects the solubility of the reactants and the stabilization of the charged tetrahedral intermediate formed during the nucleophilic attack. Polar solvents can facilitate the reaction by stabilizing this intermediate.[4]

  • Aprotic vs. Protic Nature: Solvents are broadly classified as aprotic (lacking acidic protons) and protic (possessing acidic protons, e.g., O-H or N-H bonds). For this reaction, polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt without strongly solvating and deactivating the nucleophilic phenoxide anion through hydrogen bonding.[5][6]

  • Solubility of Reactants and Products: Both vanillin and 2-chlorobenzoyl chloride must be sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture and efficient reaction rates. The solubility of the product is also a consideration for ease of isolation.

  • Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. A higher boiling point allows for conducting the reaction at elevated temperatures, which can increase the reaction rate.

The following table summarizes the properties of a range of candidate solvents for this synthesis:

SolventFormulaBoiling Point (°C)Dielectric Constant (at 20°C)TypeNotes
Dichloromethane (DCM)CH₂Cl₂39.69.1Polar AproticCommonly used for Schotten-Baumann reactions, good solubility for many organic compounds.[7]
TolueneC₇H₈110.62.4NonpolarMay favor O-acylation and can be used for azeotropic removal of water if present.[8]
AcetonitrileCH₃CN81.637.5Polar AproticHighly polar, can promote the reaction but may also lead to side reactions if impurities are present.[9]
Tetrahydrofuran (THF)C₄H₈O667.5Polar AproticGood general-purpose solvent.[8]
Ethyl AcetateC₄H₈O₂77.16.0Polar AproticGood solvent for vanillin, often used in work-up procedures.[10][11]
AcetoneC₃H₆O5620.7Polar AproticHighly polar, but its reactivity with vanillin should be considered.[12]
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticHigh boiling point, excellent solvating power, but can be difficult to remove.[13]
PyridineC₅H₅N11512.4Polar Aprotic (Basic)Can act as both a solvent and a base catalyst.[5][14]

Experimental Protocols

Protocol 1: Solvent Screening for the Synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

This protocol outlines a systematic approach to screen various solvents to identify the optimal medium for the reaction.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • 2-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Candidate solvents (e.g., Dichloromethane, Toluene, Acetonitrile, Tetrahydrofuran, Ethyl Acetate)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Standard laboratory glassware

  • Rotary evaporator

Workflow for Solvent Screening:

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_analysis Analysis Reactants Prepare stock solutions of Vanillin and 2-Chlorobenzoyl Chloride Solvents Dispense candidate solvents into labeled reaction vials Addition Add reactants and pyridine to each vial Solvents->Addition Stirring Stir reactions at a set temperature (e.g., room temperature or 50°C) Addition->Stirring TLC Monitor reaction progress by TLC at set time intervals Stirring->TLC Workup Perform a standardized work-up procedure for each reaction TLC->Workup Yield Determine the yield of the product for each solvent Workup->Yield Purity Assess the purity by TLC and/or other analytical techniques Yield->Purity Selection Select the optimal solvent based on yield and purity Purity->Selection

Caption: Workflow for the solvent screening experiment.

Procedure:

  • Preparation:

    • In separate, labeled reaction vials, add 1 mmol of vanillin.

    • To each vial, add 5 mL of one of the candidate solvents.

    • Add a small stir bar to each vial.

  • Reaction Initiation:

    • To each vial, add 1.1 mmol of anhydrous pyridine.

    • While stirring, slowly add 1.05 mmol of 2-chlorobenzoyl chloride to each vial.

    • Seal the vials and place them on a heating block set to the desired temperature (e.g., room temperature or 50°C).

  • Reaction Monitoring:

    • After 1, 2, 4, and 24 hours, take a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.[15]

    • Develop the TLC plate using a suitable eluent system (e.g., hexane:ethyl acetate 7:3) to monitor the disappearance of the starting material (vanillin) and the appearance of the product.

    • Visualize the spots under a UV lamp.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), quench each reaction mixture by adding 10 mL of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis:

    • Determine the crude yield of the product for each solvent.

    • Analyze the purity of the product from each solvent by TLC.

    • Based on the yield and purity, select the most suitable solvent for the reaction.

Protocol 2: Optimized Synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

This protocol describes the synthesis on a larger scale using the optimal solvent identified in the screening experiment (assuming dichloromethane for this example).

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) (10 mmol, 1.52 g)

  • 2-Chlorobenzoyl chloride (10.5 mmol, 1.84 g)

  • Pyridine (anhydrous) (11 mmol, 0.87 g)

  • Dichloromethane (DCM) (50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Logical Flow for Optimized Synthesis:

Optimized_Synthesis_Flow A Dissolve Vanillin and Pyridine in DCM B Slowly add 2-Chlorobenzoyl Chloride A->B C Stir at Room Temperature and Monitor by TLC B->C D Quench with 1M HCl C->D E Liquid-Liquid Extraction D->E F Wash with NaHCO₃ and Brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify by Recrystallization or Chromatography (if necessary) H->I J Characterize the Final Product I->J

Caption: Logical flow for the optimized synthesis of the target compound.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of vanillin and 0.87 g (11 mmol) of anhydrous pyridine in 50 mL of dichloromethane.

  • Stir the solution at room temperature.

  • Slowly add 1.84 g (10.5 mmol) of 2-chlorobenzoyl chloride to the solution over a period of 10-15 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC until the vanillin spot has disappeared.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Discussion: Interpreting Results and Troubleshooting

Interpreting Solvent Screening Results:

The ideal solvent will provide a high yield of the desired product with minimal side-product formation in a reasonable timeframe. A non-polar solvent like toluene may result in a slower reaction but could offer higher selectivity for O-acylation.[8] Highly polar aprotic solvents like acetonitrile or DMF may accelerate the reaction but could also promote side reactions if not carefully controlled. Dichloromethane often provides a good balance of solubility and reactivity for Schotten-Baumann reactions.[7]

Potential Side Reactions and Mitigation:

The primary potential side reaction in this synthesis is the Fries rearrangement , where the acyl group of the initially formed ester migrates to the aromatic ring of the phenol, forming a hydroxy aryl ketone.[6][11] This rearrangement is typically catalyzed by Lewis acids and is favored by higher temperatures.[6]

  • Solvent Effects on Fries Rearrangement: The choice of solvent can influence the extent of the Fries rearrangement. Non-polar solvents tend to favor the ortho-rearranged product, while highly polar solvents can favor the para-substituted product.[11] To minimize this side reaction, it is advisable to use a less polar solvent and maintain a moderate reaction temperature. The use of a base like pyridine helps to deprotonate the phenol, favoring the desired O-acylation over C-acylation (a Friedel-Crafts type reaction).[5]

Troubleshooting:

  • Low Yield:

    • Ensure all reagents are anhydrous, as water can hydrolyze the acyl chloride.

    • Increase the reaction time or temperature.

    • Consider using a slight excess of the acylating agent.

  • Presence of Starting Material:

    • The reaction may not have gone to completion. Extend the reaction time.

    • The acylating agent may have degraded. Use fresh 2-chlorobenzoyl chloride.

  • Formation of Side Products:

    • If the Fries rearrangement product is observed, lower the reaction temperature.

    • Ensure the work-up procedure is effective in removing any unreacted starting materials and byproducts.

Conclusion

The selection of an appropriate solvent is a critical parameter in the synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate. A systematic solvent screening approach, as detailed in this application note, allows for the identification of the optimal reaction medium to maximize yield and purity. By understanding the interplay between solvent properties, reaction mechanism, and potential side reactions, researchers can efficiently develop a robust and scalable process for the synthesis of this and other related vanillin derivatives.

References

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. Chem 2312H.
  • Murov, S. (2019). Common Organic Solvents Used in Organic Chemistry: Table of Properties. Scribd.
  • Myers, B. J. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. American Chemical Society, Division of Organic Chemistry.
  • American Chemical Society. (n.d.). Common Organic Solvents: Table of Properties.
  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
  • Aozun Asia. (2025). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Revista de Chimie. (n.d.).
  • Sigma-Aldrich. (n.d.). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Sigma-Aldrich.
  • Fard, R. K., et al. (2015). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Food Chemistry.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • LibreTexts. (2025). 5.3: TLC Uses. Chemistry LibreTexts.
  • LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal.
  • LS College. (2022). Fries rearrangement.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Royal Society of Chemistry.
  • Scribd. (2010). TLC for Aspirin Synthesis Monitoring.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride. BenchChem.
  • Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
  • Elgue, S., et al. (2016). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. Biochemical Engineering Journal.
  • Alfa Chemistry. (n.d.). Fries Rearrangement. Alfa Chemistry.
  • askIITians. (2025).
  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Health Sciences. (2025).
  • Sigma-Aldrich. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • PubChem. (n.d.).

Sources

Application

Application Note: High-Purity Crystallization of Vanillin 2-Chlorobenzoate Esters

Abstract This comprehensive guide details the principles and protocols for the purification of vanillin 2-chlorobenzoate esters via recrystallization. Designed for researchers in drug development and organic synthesis, t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the principles and protocols for the purification of vanillin 2-chlorobenzoate esters via recrystallization. Designed for researchers in drug development and organic synthesis, this document provides a first-principles approach to solvent selection, a detailed experimental workflow, and troubleshooting strategies. The methodologies presented herein are synthesized from established crystallization theory and empirical data from analogous aromatic esters, ensuring a robust and reproducible procedure for achieving high-purity crystalline material.

Introduction: The Rationale for Recrystallization

Vanillin 2-chlorobenzoate, an ester synthesized from the reaction of vanillin with 2-chlorobenzoyl chloride, is a compound of interest in medicinal chemistry and materials science. The crude product of this synthesis invariably contains unreacted starting materials, by-products, and other process-related impurities. For downstream applications, particularly in pharmaceutical development, achieving a high degree of purity is not merely a recommendation but a stringent requirement.

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2][3] The fundamental principle hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[4][5] An ideal recrystallization solvent will dissolve the compound sparingly at ambient or sub-ambient temperatures but will exhibit high solubility at its boiling point.[4][5] This temperature-dependent solubility gradient allows for the dissolution of the crude material in a minimal volume of hot solvent to form a saturated solution. As this solution is allowed to cool, the solubility of the vanillin 2-chlorobenzoate decreases, forcing it out of solution to form a crystalline lattice. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[6]

Foundational Principles: Solvent Selection for Vanillin 2-Chlorobenzoate

The molecular architecture of vanillin 2-chlorobenzoate—an aromatic ester with polar functional groups (aldehyde, ether) and a halogenated aromatic ring—guides the selection of an appropriate solvent system. The adage "like dissolves like" is a useful starting point; however, for recrystallization, a nuanced approach is necessary. We seek a solvent that is a "good" solvent when hot but a "poor" solvent when cold.

A rule of thumb suggests that solvents containing functional groups similar to the compound of interest can be effective solubilizers.[7] For an ester like vanillin 2-chlorobenzoate, solvents such as ethyl acetate are a logical starting point. However, single-solvent systems are not always optimal. Mixed-solvent systems, often comprising a "solvent" in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble, offer a greater degree of tunability.[4]

Based on the structure and data from similar compounds like vanillin and its acetate ester, the following solvents and systems are recommended for initial screening.[8][9]

Table 1: Recommended Solvent Systems for Screening
Solvent/SystemTypeRationale & Expected Behavior
Ethanol (95% or Absolute) Single SolventVanillin acetate shows good recrystallization behavior in ethanol.[8] The polarity of ethanol should provide sufficient solubility for the ester at elevated temperatures.
Isopropanol Single SolventSimilar to ethanol, but its slightly lower polarity may offer a more favorable solubility curve.
Ethyl Acetate / Hexane Mixed SolventEthyl acetate is a good solvent for esters.[7] Hexane acts as an anti-solvent. This combination is effective for many aromatic compounds.[7]
Acetone / Water Mixed SolventAcetone will readily dissolve the ester, while water will act as a potent anti-solvent, inducing crystallization upon addition or cooling.
Toluene Single SolventAromatic solvents can be effective for aromatic compounds, potentially offering good solubility at high temperatures.[10]
Methanol / Dichloromethane Mixed SolventA combination sometimes used for compounds with multiple aromatic rings, where a small amount of a strong solvent (DCM) is needed to achieve initial dissolution in a weaker solvent (methanol).[10]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable recrystallization solvent or solvent system for vanillin 2-chlorobenzoate.

Materials:

  • Crude vanillin 2-chlorobenzoate (approx. 100 mg)

  • Test tubes or small vials

  • Selection of solvents from Table 1

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 10-20 mg of the crude ester into a small test tube.

  • Add the selected solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves readily. If it does, the solvent is unsuitable as a single-solvent system as solubility is too high at room temperature.

  • If the solid is insoluble or sparingly soluble in the cold solvent, begin to gently heat the mixture using a water bath or hot plate.

  • Continue adding the solvent dropwise to the heated mixture until the solid just dissolves. Aim to use the minimum amount of hot solvent.[1]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, try to induce it by scratching the inside of the test tube with a glass rod at the air-liquid interface.[6]

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[9]

  • Evaluate the outcome. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Protocol 2: Bulk Recrystallization of Vanillin 2-Chlorobenzoate

Objective: To purify a larger quantity of crude vanillin 2-chlorobenzoate using the optimal solvent system identified in Protocol 1.

Materials & Equipment:

  • Crude vanillin 2-chlorobenzoate

  • Optimal recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filtration flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Place the crude vanillin 2-chlorobenzoate into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (or the "good" solvent in a mixed system) and begin heating and stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2] Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (if necessary): If the hot solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[1][5]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rushing this step by placing the hot flask directly into an ice bath will cause rapid precipitation, trapping impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the recovery of the purified ester.[11]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[6]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystalline solid to a pre-weighed watch glass and allow it to air dry completely or dry in a vacuum oven at a temperature well below its melting point.

  • Analysis: Determine the mass of the recovered product to calculate the percent recovery. Assess the purity by measuring the melting point and comparing it to the crude material. A pure compound will have a sharp melting point at a higher temperature than the impure sample.

Workflow Visualization

The following diagram outlines the logical steps of the bulk recrystallization protocol.

Recrystallization_Workflow Start Start: Crude Vanillin 2-Chlorobenzoate Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor Decolorize 2. Add Activated Charcoal & Reheat CheckColor->Decolorize Yes CheckInsoluble Insoluble Impurities Present? CheckColor->CheckInsoluble No HotFilter 3. Hot Gravity Filtration Decolorize->HotFilter CheckInsoluble->HotFilter Yes CoolSlowly 4. Cool Slowly to Room Temperature CheckInsoluble->CoolSlowly No HotFilter->CoolSlowly IceBath 5. Cool in Ice Bath CoolSlowly->IceBath VacuumFilter 6. Collect Crystals (Vacuum Filtration) IceBath->VacuumFilter Wash 7. Wash with Cold Solvent VacuumFilter->Wash Dry 8. Dry Crystals Wash->Dry End End: Pure Crystalline Product Dry->End

Caption: Workflow for the recrystallization of vanillin 2-chlorobenzoate.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is highly soluble even in the cold solvent.1. Boil off some of the solvent to re-saturate the solution and allow it to cool again. 2. Try inducing crystallization by scratching or adding a seed crystal. If unsuccessful, a different solvent system is needed.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.[6]Add a small amount more solvent to the hot mixture to lower the saturation point below the melting point, then attempt to cool again. Consider a lower-boiling point solvent system.
Very low percent recovery. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold.1. Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals. 2. Ensure all glassware for hot filtration is pre-heated. 3. Always use ice-cold solvent for washing the final product on the filter.
Crystals are colored. The decolorizing step was insufficient or skipped.Re-dissolve the crystals in the minimum amount of hot solvent, add activated charcoal, perform a hot filtration, and recrystallize.

Conclusion

The purification of vanillin 2-chlorobenzoate esters by recrystallization is a highly effective method for achieving the purity required for advanced applications. A systematic approach to solvent screening, followed by a carefully executed bulk crystallization protocol, will reliably yield high-quality crystalline material. The principles and procedures outlined in this guide provide a robust framework for researchers to optimize this critical purification step.

References

  • University of Rochester. (n.d.). Purification: How To. Chemistry Department. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Sim, K., Sri Nurestri, A., & Norizan, A. (2021). Synthesis of new vanillin derivatives from natural eugenol. SciSpace. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Synthesis of Fragrant Esters. Retrieved from [Link]

  • Zhang, J. (2006). Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride. Google Patents.
  • Li, J., et al. (2019). Method for synthesizing vanillin ester isobutyric acid through biocatalysis. Google Patents.
  • University of Calgary. (n.d.). Recrystallisation. Chemistry Department. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • JoVE. (2020, March 26). Recrystallization - Concept. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • PubChem. (n.d.). Vanillin. National Center for Biotechnology Information. Retrieved from [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (n.d.). Vanillin. Handbook of Pharmaceutical Excipients. Retrieved from [Link]

  • York College CUNY. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Al Hussain, H. A. A., & Abbas, S. K. (2019). Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin. ResearchGate. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of Missouri-St. Louis. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Patel, N. B., & Patel, H. R. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF'S BASE DERIVATIVES OF VANILLIN ANALOGUE. TSI Journals. Retrieved from [Link]

  • Chemister.ru. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

  • Fard, G. G., et al. (2015). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. PubMed. Retrieved from [Link]

  • Edubirdie. (n.d.). Experiment 2 Solubility and Recrystallization | California State University, Chico. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Vanillin Lab Report. Retrieved from [Link]

  • Audibert, C., et al. (2022). Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds. MDPI. Retrieved from [Link]

  • Academia.edu. (n.d.). (DOC) Recrystallization Post-Lab Questions. Retrieved from [Link]

  • Chen, Y., et al. (2023). Strategies for improving the production of bio-based vanillin. PMC. Retrieved from [Link]

  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. Retrieved from [Link]

Sources

Method

Application Note: 4-Formyl-2-methoxyphenyl 2-chlorobenzoate as a Bifunctional Scaffold in Drug Discovery Assays

Executive Summary & Mechanistic Rationale In modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor (TCI) screening, the use of bifunctional tool compounds is esse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor (TCI) screening, the use of bifunctional tool compounds is essential for mapping enzyme active sites and profiling metabolic stability. 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS: 321726-59-4) is a highly versatile synthetic scaffold that merges the structural properties of a vanillin core with a 2-chlorobenzoate ester linkage.

As a Senior Application Scientist, I have designed this guide to explore the dual utility of this compound in preclinical screening assays. Its value lies in two distinct chemical features:

  • The Formyl (Aldehyde) Warhead: Aldehydes act as tunable, electrophilic "warheads" capable of forming reversible hemiacetals or thiohemiacetals with catalytic serine or cysteine residues, respectively, or Schiff bases with lysine residues[1]. This makes the compound an ideal candidate for screening against viral proteases or kinases.

  • The 2-Chlorobenzoate Ester Linkage: The ester bond masks the phenolic hydroxyl of the vanillin core, significantly increasing the compound's lipophilicity and cellular permeability[2]. Furthermore, it acts as a specific substrate for intracellular carboxylesterases, allowing the molecule to function as a prodrug model to evaluate enzymatic cleavage and the subsequent release of vanillin[3].

Application 1: Targeted Covalent Inhibitor (TCI) Screening Assay

Causality & Experimental Logic

When evaluating a covalent inhibitor, standard


 values are fundamentally flawed because covalent inhibition is a time-dependent process. A compound might have a weak initial binding affinity but a highly reactive warhead, leading to complete enzyme inactivation over time[4]. Therefore, our protocol is designed to calculate the 

ratio—the gold standard metric for covalent efficiency[1].

The assay utilizes a time-dependent Fluorescence Resonance Energy Transfer (FRET) approach. By pre-incubating the target protease with the compound at varying time intervals before adding the fluorogenic substrate, we can isolate the non-covalent encounter complex (


) from the rate of covalent bond formation (

).
Step-by-Step Protocol: Time-Dependent FRET Assay

Self-Validating System: This protocol requires a known irreversible covalent inhibitor (e.g., a vinyl sulfone or Michael acceptor) as a positive control, and a non-covalent structural analog (lacking the formyl group) as a negative control to prove that time-dependent inhibition is strictly mediated by the aldehyde warhead.

  • Reagent Preparation: Prepare a 10 mM stock of 4-formyl-2-methoxyphenyl 2-chlorobenzoate in 100% LC-MS grade DMSO. Dilute to a 10X working concentration series (ranging from 0.1 µM to 100 µM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20 to prevent aggregation).

  • Enzyme Pre-Incubation: In a 384-well black microplate, add 10 µL of the target protease (e.g., 10 nM final concentration) to 10 µL of the compound dilution series.

  • Time-Course Tracking: Incubate the enzyme-inhibitor mixtures for variable pre-incubation times (

    
     minutes) at 25°C.
    
  • Reaction Initiation: Rapidly add 10 µL of the specific FRET peptide substrate (e.g., Dabcyl/EDANS labeled) at a concentration equal to its

    
     value.
    
  • Kinetic Readout: Immediately monitor fluorescence (e.g.,

    
     nm, 
    
    
    
    nm) continuously for 15 minutes using a microplate reader.
  • Data Processing: Calculate the pseudo-first-order rate constant (

    
    ) for each concentration. Plot 
    
    
    
    versus inhibitor concentration to extract
    
    
    (binding affinity) and
    
    
    (maximum inactivation rate).

CovalentMechanism Compound 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (Electrophile) Reversible Non-Covalent Encounter Complex (K_I) Compound->Reversible Binding Target Target Enzyme (Cys/Ser Nucleophile) Target->Reversible Binding Covalent Covalent Adduct (k_inact) Reversible->Covalent Bond Formation

Two-step covalent binding mechanism of the aldehyde warhead.

Application 2: Esterase-Mediated Cleavage & Stability Assay

Causality & Experimental Logic

The ester bond linking the vanillin core to the 2-chlorobenzoic acid moiety is susceptible to hydrolysis by hepatic and plasma carboxylesterases. Understanding this cleavage kinetic is critical: rapid cleavage indicates the compound functions as a prodrug (releasing active vanillin), whereas stability indicates the intact molecule is the primary pharmacophore[3].

We employ an LC-MS/MS workflow to track the disappearance of the parent compound and the stoichiometric appearance of the vanillin metabolite. Cold acetonitrile (ACN) is used to quench the reaction because it simultaneously denatures the esterases (halting the reaction at precise timepoints) and precipitates proteins, yielding a clean supernatant for mass spectrometry.

Step-by-Step Protocol: LC-MS/MS Stability Assay

Self-Validating System: Include a highly stable ether-linked analog as a negative control, and a known labile ester (e.g., procaine) as a positive control for esterase activity.

  • Microsome Preparation: Thaw human liver microsomes (HLMs) or plasma on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the microsome suspension to 37°C for 5 minutes. Initiate the reaction by adding 4-formyl-2-methoxyphenyl 2-chlorobenzoate to a final concentration of 1 µM (keep final DMSO

    
     to prevent enzyme denaturation).
    
  • Time-Course Sampling: At precise intervals (

    
     minutes), extract 50 µL aliquots from the reaction mixture.
    
  • Quenching & Precipitation: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold ACN containing 100 ng/mL Tolbutamide (Internal Standard). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the clear supernatant to HPLC vials. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent compound (

    
     291 
    
    
    
    fragment) and the released vanillin (
    
    
    153
    
    
    fragment).

Workflow Incubation 1. Incubation (Microsomes) Sampling 2. Time-Course Sampling Incubation->Sampling Quenching 3. Quenching (Cold ACN) Sampling->Quenching LCMS 4. LC-MS/MS Analysis Quenching->LCMS Data 5. Kinetic Modeling LCMS->Data

Step-by-step LC-MS/MS workflow for esterase stability profiling.

Quantitative Data Presentation

To ensure rigorous assay validation, the following table summarizes the expected quantitative metrics and acceptance criteria for both the covalent inhibition and esterase cleavage workflows.

Assay CategoryParameterDefinition / Target MetricAcceptance Criteria for Valid Assay
Covalent Inhibition

(µM)
Non-covalent binding affinity of the encounter complex.

µM (indicates good initial pocket fit).
Covalent Inhibition

(s⁻¹)
Maximum rate of covalent bond formation.

s⁻¹ (ensures rapid warhead engagement).
Covalent Inhibition

(M⁻¹s⁻¹)
Overall covalent efficiency.

M⁻¹s⁻¹ for a viable lead compound.
Esterase Stability

(min)
In vitro half-life in human liver microsomes/plasma.Assay-dependent (Prodrugs:

min; Leads:

min).
Esterase Stability

(µL/min/mg)
Intrinsic clearance rate.Calculated from the linear slope of

vs. time.
Mass Spectrometry Mass Balance (%)Molar sum of parent compound + released vanillin.

recovery to rule out non-specific binding.

References

  • Boike, L., Henning, N. J., & Nomura, D. K. (2022). "Advances in covalent drug discovery." Nature Reviews Drug Discovery, 21(12), 881-898. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery (Referenced via PMC: Covalent Inhibition in Drug Discovery). [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1183, Vanillin." PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4368810, 2-Chlorobenzoate." PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this esterification reaction. Our goal is to provide actionable insights and robust protocols to help you consistently achieve high yields and purity.

The synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, an ester derived from vanillin and 2-chlorobenzoyl chloride, is a crucial step in the development of various compounds of interest in medicinal chemistry.[1] This document combines established chemical principles with field-proven troubleshooting strategies to create a comprehensive resource for your laboratory work.

Reaction Overview and Mechanism

The core transformation is a nucleophilic acyl substitution, specifically the esterification of a phenol (vanillin's hydroxyl group) with an acid chloride (2-chlorobenzoyl chloride). The reaction requires a base to deprotonate the weakly nucleophilic phenolic hydroxyl group, forming a much more reactive phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester and releasing a chloride ion. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

ReactionMechanism cluster_reactants Reactants cluster_product Product Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Base Base (e.g., Pyridine, Et3N) Vanillin->Base + AcylChloride 2-Chlorobenzoyl Chloride Product 4-Formyl-2-methoxyphenyl 2-chlorobenzoate AcylChloride->Product HCl HCl (Byproduct) AcylChloride->HCl + Base->AcylChloride Catalyzes Reaction

Caption: General schematic of the esterification reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

Answer: Low yield in this esterification is a common but solvable issue. The root cause often lies in one of four areas:

  • Moisture Contamination: 2-Chlorobenzoyl chloride is highly reactive and will readily hydrolyze upon contact with water to form the unreactive 2-chlorobenzoic acid. It is critical to use anhydrous solvents and glassware and to handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.[2]

  • Insufficient or Inappropriate Base: The phenolic hydroxyl group of vanillin is not nucleophilic enough to react efficiently on its own. A base is required to deprotonate it. If the base is too weak, old, or used in insufficient quantity (less than one molar equivalent), the reaction will be incomplete. Pyridine is often used, but it can be slow. Consider stronger, non-nucleophilic bases like triethylamine (TEA) or exploring a phase-transfer catalysis system.[2][3]

  • Suboptimal Temperature: While many esterifications of this type proceed well at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate.[4] However, excessive heat can promote side reactions or degradation. Conversely, some highly efficient methods like phase-transfer catalysis operate at 0°C to minimize hydrolysis of the acyl chloride.[2][5]

  • Inefficient Mixing: If the reaction is heterogeneous or if reagents are added too quickly without proper stirring, localized concentration gradients can lead to side reactions and incomplete conversion. Ensure vigorous and consistent stirring throughout the reaction.

Question 2: My post-reaction TLC shows multiple spots, including one that doesn't move from the baseline. What are these impurities?

Answer: The presence of multiple spots indicates an incomplete reaction or the formation of side products.

  • Unreacted Vanillin: This is a common leftover if the reaction has not gone to completion. It will have a different Rf value than the product.

  • 2-Chlorobenzoic Acid: This is the hydrolysis product of your acyl chloride. Being a carboxylic acid, it is highly polar and will likely appear as a spot at or very near the TLC baseline. This impurity can be effectively removed with a basic aqueous wash (e.g., 5% NaHCO₃ or Na₂CO₃ solution) during the work-up.[1][3]

  • Base-Related Impurities: If using pyridine or TEA, salts (e.g., pyridinium hydrochloride) will form. These are typically removed during the aqueous work-up.

A systematic approach to identifying these is crucial. Co-spot your reaction mixture on a TLC plate with your starting materials (vanillin and 2-chlorobenzoyl chloride, though the latter will likely hydrolyze to the acid on the silica plate) to confirm their presence.

TroubleshootingWorkflow start Low Yield or Impure Product decision decision start->decision Analyze TLC action_sm action_sm decision->action_sm  Starting Material  (SM) Remains? action_hydrolysis action_hydrolysis decision->action_hydrolysis  Baseline Spot  Present? action action end_node High Yield & Purity Achieved action_sm->end_node NO action_sm_solution Increase reaction time/temp OR Use more efficient catalyst (e.g., PTC) action_sm->action_sm_solution YES action_hydrolysis->end_node NO action_hydrolysis_solution Indicates Acyl Chloride Hydrolysis. Ensure anhydrous conditions. Improve basic wash during work-up. action_hydrolysis->action_hydrolysis_solution YES action_sm_solution->end_node action_hydrolysis_solution->end_node

Caption: A workflow for troubleshooting common synthesis issues.

Question 3: I'm struggling with the final purification. Recrystallization gives an oily product. What should I do?

Answer: Oiling out during recrystallization happens when the solute's melting point is lower than the boiling point of the solvent, or when impurities prevent the formation of a stable crystal lattice.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. If your current solvent (e.g., ethanol) isn't working, try a solvent pair system like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane. Dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point, then slowly add the "poor" solvent (e.g., water) dropwise until a persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly.

  • Purity Check: Significant impurities can inhibit crystallization. If the product is very impure, it's better to perform column chromatography first to remove the bulk of the impurities and then recrystallize the partially purified fractions.

  • Column Chromatography: For high purity, silica gel column chromatography is the most reliable method. Use a solvent system guided by your TLC analysis. A typical starting point would be a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity).

Frequently Asked Questions (FAQs)

  • Q: Why is pyridine commonly used as the base? A: Pyridine serves a dual role. It acts as a base to deprotonate the phenol and neutralize the HCl byproduct. It can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the phenoxide than the original acyl chloride.

  • Q: Can I use sodium hydroxide (NaOH) as the base? A: Using NaOH directly in a single-phase organic solvent is generally not effective due to its insolubility. However, NaOH is the base of choice in a biphasic system under Phase-Transfer Catalysis (PTC) conditions.[6] In this setup, a catalyst shuttles the deprotonated phenoxide from the aqueous phase (where NaOH is) into the organic phase to react with the acyl chloride.[5] This method can be extremely fast and high-yielding.[2]

  • Q: How do I know when the reaction is complete? A: Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the vanillin starting material. The reaction is complete when the vanillin spot has been completely consumed and a new, typically less polar, product spot has appeared.

  • Q: What are the expected ¹H NMR signals for 4-Formyl-2-methoxyphenyl 2-chlorobenzoate? A: You should expect to see characteristic signals for all protons: the aldehyde proton (-CHO) around 9.9 ppm, aromatic protons from both rings between 7.2-8.0 ppm, the methoxy group (-OCH₃) singlet around 3.9 ppm, and no broad singlet for the phenolic -OH, which confirms the reaction has occurred.

Optimized Experimental Protocols

Two protocols are provided: a standard method using pyridine and a high-efficiency method using phase-transfer catalysis.

Protocol 1: Standard Pyridine-Catalyzed Synthesis

This method is straightforward and reliable, based on common laboratory procedures.[1][7]

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve vanillin (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), 5% NaHCO₃ solution, water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an ethyl acetate/hexane mixture.

Protocol 2: High-Yield Phase-Transfer Catalysis (PTC) Method

This advanced protocol is designed for rapid reaction times and excellent yields.[2][5]

  • Preparation: In a flask, dissolve vanillin (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution. In a separate addition funnel, prepare a solution of 2-chlorobenzoyl chloride (1.0 eq) in DCM.

  • Catalyst Addition: To the vanillin solution, add the phase-transfer catalyst, tetrabutylammonium chloride (TBAC) (0.1 eq).

  • Acylation: Cool the flask to 0 °C in an ice bath with vigorous stirring. Add the 2-chlorobenzoyl chloride solution from the addition funnel all at once.

  • Reaction: Continue to stir vigorously at 0 °C. The reaction is often complete within 5-15 minutes. Monitor by TLC (carefully sample from the organic layer).

  • Work-up: Separate the organic layer. Wash it with water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting product is often of high purity without further purification.

  • Purification (if needed): If necessary, recrystallize from ethanol.

Data and Protocol Comparison

FeatureProtocol 1: Standard PyridineProtocol 2: High-Yield PTC
Base PyridineSodium Hydroxide (aqueous)
Catalyst Pyridine (acts as catalyst & base)Tetrabutylammonium Chloride (TBAC)
Solvent System Anhydrous DichloromethaneDichloromethane / Water (Biphasic)
Temperature 0 °C to Room Temperature0 °C
Reaction Time 2-4 hours5-15 minutes
Typical Yield 70-85%>95%[2]
Pros Simple setup, common reagents.Extremely fast, very high yield, avoids pyridine.
Cons Longer reaction time, requires anhydrous conditions, use of odorous pyridine.Requires vigorous stirring, biphasic system.

References

TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry - Section B. [6] Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Taylor & Francis Online. [1] Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry. BenchChem. [2] Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst C. Taylor & Francis Online. [5] O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. ResearchGate. [8] Ester synthesis by acylation. Organic Chemistry Portal. [9] EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION). YouTube. [7] 4-Formyl-2-nitrophenyl 2-chlorobenzoate. National Center for Biotechnology Information. [10] Compound 4-formyl-2-methoxyphenyl 2-chlorobenzoate. Chemdiv. Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. ResearchGate. [11] Experiment 3: Esterifications Reactions of Vanillin: The Use of NMR To Determine A Structure. Scribd. [12] 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. [13] Esterification of Vanillin: NMR Analysis. Scribd. [14] A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. [15] EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). YouTube. [3] Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis. BenchChem. [16] 4-formyl-2-methoxyphenyl benzoate (C15H12O4). PubChemLite. 4-Formyl-2-methoxyphenyl benzoate. PubChem. [17] Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [18] Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. MDPI. [19] Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. ResearchGate. [20] Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions Using 2-Amino-6-chlorobenzoyl Chloride. BenchChem. [21] The process of isolating methyl-4-formylbenzoate and dimethylterephtalate. Google Patents. [22] Reactions of Vanillin and its Derived Compounds. IV.I The Caustic Fusion of Vanillin. Sciencemadness.org. [4] 2-Chlorobenzoyl chloride synthesis. ChemicalBook.

Sources

Optimization

Technical Support Center: Troubleshooting the Hydrolysis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemical hydrolysis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (a vanillin 2-chloroben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemical hydrolysis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (a vanillin 2-chlorobenzoate ester).

Hydrolyzing this specific molecule presents a unique kinetic and thermodynamic dichotomy:

  • Steric Hindrance : The ortho-chloro substitution on the benzoate ring sterically shields the carbonyl carbon, significantly retarding the rate of nucleophilic attack required for standard

    
     ester cleavage[1].
    
  • Aldehyde Sensitivity : The formyl group on the vanillin moiety lacks

    
    -hydrogens, making it highly susceptible to the Cannizzaro disproportionation reaction if exposed to the strong, excess base typically used to force the hydrolysis of hindered esters[2].
    
  • Leaving Group Advantage : Fortunately, the conjugate base of the leaving group (vanillin) has a

    
     of ~7.4[3]. This relatively high acidity means the vanillate phenoxide is an excellent leaving group, facilitating the rapid collapse of the tetrahedral intermediate once formed.
    

Reaction Parameters & Causality Matrix

To successfully cleave this ester without destroying the vanillin product, the choice of base and solvent is critical. The table below summarizes the causality behind different experimental conditions.

Hydrolysis MethodReagentsReaction RateSide ReactionsRecommendation
Standard Aqueous Base NaOH (3.0 eq),

Slow (Biphasic)High: Cannizzaro reaction (vanillic acid + vanillyl alcohol)[2].❌ Not Recommended
Alcoholic Base KOH, MeOH/

ModerateHigh: Hemiacetal formation; transesterification[4].❌ Not Recommended
Acid-Catalyzed HCl, THF/

Extremely SlowLow: Reversible reaction heavily favors the ester.❌ Not Recommended
Mild Lewis-Assisted LiOH (1.5 eq), THF/

Fast (Homogeneous)None:

activates the carbonyl; mild pH prevents Cannizzaro[5].
Highly Recommended

Mechanistic Pathway & Side Reactions

The following diagram illustrates the competitive pathways during the hydrolysis of 4-formyl-2-methoxyphenyl 2-chlorobenzoate.

Pathway Ester 4-Formyl-2-methoxyphenyl 2-chlorobenzoate Reagent LiOH, THF/H2O (Mild Base) Ester->Reagent Nucleophilic Attack StrongBase NaOH/KOH (Strong Base) Ester->StrongBase Tetrahedral Tetrahedral Intermediate (Rate-Limiting Step) Reagent->Tetrahedral Cannizzaro Vanillic Acid + Vanillyl Alcohol (Cannizzaro Side-Reaction) StrongBase->Cannizzaro Aldehyde Disproportionation Products Vanillin + 2-Chlorobenzoic Acid (Desired Pathway) Tetrahedral->Products Rapid Collapse (Vanillate leaving group)

Reaction pathway of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate hydrolysis and side reactions.

Optimized Experimental Protocol: LiOH-Mediated Hydrolysis

This protocol utilizes Lithium Hydroxide (LiOH) in a miscible organic/aqueous system. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity. This overcomes the steric hindrance of the 2-chloro group without requiring a highly basic environment[5]. Furthermore, it employs a pH-selective liquid-liquid extraction to self-validate the separation of the two products.

Step-by-Step Methodology
  • Reaction Setup : Dissolve 1.0 equivalent of 4-formyl-2-methoxyphenyl 2-chlorobenzoate in Tetrahydrofuran (THF) to achieve a 0.2 M solution. Ensure the flask is equipped with a magnetic stirrer.

  • Base Addition : Cool the solution to 0°C using an ice bath. Dropwise, add 1.5 equivalents of an aqueous LiOH solution (1.0 M).

  • Hydrolysis : Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4-6 hours. Monitor the disappearance of the starting material via HPLC or TLC (Hexanes:EtOAc 7:3).

  • Quenching & Solvent Removal : Once the ester is consumed, concentrate the mixture under reduced pressure to remove the THF. Add distilled water to the remaining aqueous residue.

  • Selective pH Partitioning (Critical Step) :

    • Add Ethyl Acetate (EtOAc) to the aqueous mixture.

    • Carefully adjust the pH of the aqueous layer to pH 5.5 using 1.0 M HCl.

    • Causality: At pH 5.5, 2-chlorobenzoic acid (

      
       ~2.9) is >99% ionized and remains in the aqueous layer. Vanillin (
      
      
      
      ~7.4) is >98% protonated and partitions entirely into the organic EtOAc layer[3].
  • Isolation of Vanillin : Separate the organic layer, wash with brine, dry over anhydrous

    
    , and evaporate to yield pure vanillin.
    
  • Isolation of 2-Chlorobenzoic Acid : Acidify the retained aqueous layer to pH 1.0 using concentrated HCl. The 2-chlorobenzoic acid will precipitate as a white solid. Filter and dry under a vacuum.

Troubleshooting Guide & FAQs

Troubleshooting Start Analyze Crude Reaction (HPLC / TLC) Unreacted High Unreacted Ester? Start->Unreacted Cannizzaro Vanillic Acid/Alcohol Present? Unreacted->Cannizzaro No FixSteric Action: Switch to LiOH/THF or Increase Temp slightly Unreacted->FixSteric Yes Acetal Acetal Byproducts? Cannizzaro->Acetal No FixBase Action: Reduce Base Equivalents or Switch NaOH -> LiOH Cannizzaro->FixBase Yes FixSolvent Action: Remove Alcohols (Use THF or Dioxane) Acetal->FixSolvent Yes Success Optimal Hydrolysis Achieved Acetal->Success No

Troubleshooting logic tree for resolving common hydrolysis failures.

Q: Why are there two highly polar spots on my TLC instead of vanillin?

A: You are observing the Cannizzaro reaction. Under strongly basic conditions (e.g., >3.0 eq NaOH or KOH), the formyl group of the vanillin moiety undergoes disproportionation, yielding vanillic acid and vanillyl alcohol[2]. Fix: Switch to a milder base like LiOH and keep equivalents below 2.0[5].

Q: The hydrolysis is extremely slow, stalling at 40% conversion. Why?

A: The ortho-chloro substituent on the benzoate ring creates severe steric hindrance, blocking the Bürgi-Dunitz trajectory required for hydroxide attack[1]. Fix: Do not increase base strength, as this will destroy the product. Instead, use a mixed solvent system (THF/Water) to maintain homogeneity and gently elevate the temperature to 40°C.

Q: Can I use methanol or ethanol to improve the solubility of the starting material?

A: It is highly discouraged. In the presence of base and alcoholic solvents, the aldehyde group on the vanillin moiety can form hemiacetals. Furthermore, you risk transesterification side-reactions (forming methyl 2-chlorobenzoate) rather than true hydrolysis[4]. THF or 1,4-dioxane are superior aprotic choices.

References

  • MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Canadian Science Publishing. Available at: [Link]

  • 4-hydroxy-3-methoxybenzaldehyde - mVOC 4.0. Charite.de. Available at: [Link]

  • Cannizzaro Reaction: Examples, Mechanism, and Application. Chemistry Learner. Available at:[Link]

  • Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCIPR. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

Sources

Troubleshooting

Removing unreacted vanillin from 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

Welcome to the Technical Support Center for the synthesis and purification of phenolic esters. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of phenolic esters. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 4-Formyl-2-methoxyphenyl 2-chlorobenzoate from unreacted starting materials.

This guide abandons generic advice in favor of mechanistic causality, ensuring your purification workflows are both logical and self-validating.

Executive Rationale: The Chemistry of Separation

The synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate relies on the acyl nucleophilic substitution between the phenolic hydroxyl group of vanillin and 2-chlorobenzoyl chloride[1].

When the reaction is incomplete, unreacted vanillin remains in the organic matrix. The separation strategy exploits a critical structural difference: pKa divergence .

  • Unreacted Vanillin: Contains a free phenolic hydroxyl group with a pKa of approximately 7.4[2][3]. It can be deprotonated by mild aqueous bases to form a water-soluble sodium vanillate salt.

  • Target Ester: Lacks a free acidic proton and remains neutral and highly lipophilic.

By applying a precisely tuned liquid-liquid extraction (LLE) using a mild base, we can selectively partition the vanillin into the aqueous phase while retaining the ester in the organic phase.

Separation Workflow Visualization

SeparationWorkflow Crude Crude Reaction Mixture (Ester + Unreacted Vanillin) Solvation Dissolve in Organic Solvent (e.g., EtOAc or DCM) Crude->Solvation Extraction Liquid-Liquid Extraction (Wash with 5% NaHCO3) Solvation->Extraction PhaseSplit Phase Separation Extraction->PhaseSplit Hydrolysis Warning: Strong bases (NaOH) cause ester hydrolysis Extraction->Hydrolysis Avoid AqLayer Aqueous Layer (Sodium Vanillate Salt) PhaseSplit->AqLayer pKa ~7.4 driven OrgLayer Organic Layer (4-Formyl-2-methoxyphenyl 2-chlorobenzoate) PhaseSplit->OrgLayer Neutral species

Workflow for selective deprotonation and extraction of vanillin from ester products.

Quantitative Rationale: Base Selection Matrix

Selecting the correct base is a balancing act between achieving complete deprotonation of vanillin and preventing the nucleophilic cleavage (saponification) of your newly formed ester bond.

Wash ReagentApprox. Aqueous pHVanillin Deprotonation (%)Ester Hydrolysis RiskScientific Recommendation
Deionized Water~7.0< 5%NoneIneffective for separation.
5% NaHCO₃ 8.0 - 8.5 > 95% Very Low Optimal. Extracts vanillate safely.
10% Na₂CO₃10.5 - 11.0> 99%ModerateUse only for brief contact times.
1M NaOH> 13.0100%HighAvoid. Will cleave the product ester.

Troubleshooting & FAQs

Q: Why am I losing my ester product yield during the basic wash? A: You are likely experiencing ester hydrolysis due to an overly aggressive basic wash. If you use strong bases like NaOH or KOH, the hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl and cleaving it back into vanillin and 2-chlorobenzoic acid. Always use a mild base like 5% Sodium Bicarbonate (NaHCO₃), which is basic enough to deprotonate vanillin (pKa ~7.4) but too weak to efficiently hydrolyze the sterically hindered ester at room temperature[2][4].

Q: My separatory funnel is building up massive pressure during the wash. How do I prevent this? A: This is a self-validating indicator of the chemistry at play. The esterification reaction generates acidic byproducts (e.g., HCl from the benzoyl chloride, or pyridinium hydrochloride salts). When 5% NaHCO₃ neutralizes these residual acids, it rapidly evolves carbon dioxide (CO₂) gas[4]. Solution: Add the bicarbonate solution dropwise initially, swirl gently unstoppered, and vent the funnel frequently (every 2-3 seconds of shaking) during the first wash.

Q: I performed the NaHCO₃ wash, but TLC still shows unreacted vanillin in my organic layer. What went wrong? A: Two mechanistic failures could cause this:

  • Aqueous pH Drop: The residual acid in your crude mixture may have fully consumed the bicarbonate, dropping the aqueous pH below 7.4. At this pH, vanillin reverts to its neutral, organic-soluble form. Fix: Check the pH of the aqueous layer; it must remain >8.0. Perform multiple sequential washes rather than one large wash.

  • Solvent Polarity: If you are using pure Ethyl Acetate (EtOAc), it is polar enough to partially solubilize the sodium vanillate ion pair. Fix: Dilute your organic layer with a non-polar solvent (e.g., a 3:1 mixture of EtOAc:Hexanes or switch to Dichloromethane) to force the vanillate salt into the aqueous phase.

Validated Step-by-Step Protocol: Liquid-Liquid Extraction

This protocol is designed as a self-validating system; visual and physical cues are built in to confirm success at each stage.

Step 1: Solvation

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) or a 3:1 mixture of Ethyl Acetate/Hexanes (approx. 20 mL of solvent per gram of crude material).

  • Causality: A slightly less polar organic matrix drastically reduces the solubility of the sodium vanillate salt, preventing it from lingering in the organic phase.

Step 2: Acid Quenching & Initial Wash

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 5% aqueous NaHCO₃.

  • Critical Action: Do not stopper immediately. Swirl the unstoppered funnel until the vigorous bubbling (CO₂ evolution) subsides[4].

  • Stopper, invert, and immediately open the stopcock to vent. Shake gently, venting after every agitation.

Step 3: Phase Separation

  • Allow the layers to separate completely.

  • Drain the aqueous layer (which now contains the water-soluble sodium vanillate).

  • Validation: Spot the organic layer on a TLC plate against a pure vanillin standard. If vanillin is still present, repeat Step 2.

Step 4: Emulsion Breaking & Drying

  • Wash the organic layer with an equal volume of saturated aqueous NaCl (Brine).

  • Causality: Brine increases the ionic strength of the aqueous phase, drawing out dissolved micro-droplets of water from the organic layer and breaking any lingering emulsions.

  • Drain the organic layer into an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄) until the solid flows freely like sand.

Step 5: Isolation

  • Filter off the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield the purified 4-Formyl-2-methoxyphenyl 2-chlorobenzoate.

References

  • Synthesis of Fragrant Esters: Isolation and Purification Source: Northern Virginia Community College (nvcc.edu) URL:[Link]

  • Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation Source: Pharmacy Education (fip.org) URL: [Link]

  • Vanillin | C8H8O3 | CID 1183 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Statistical Design of Experiments for Purification of Vanillin from Commercial Lignin using Ion Exchange Source: Green Chemistry (rsc.org) URL: [Link]

Sources

Optimization

I. Core Troubleshooting &amp; FAQs: Understanding Molecular Vulnerabilities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 4-Formyl-2-methoxyphenyl 2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (CAS: 321726-59-4).

This compound—a hybrid ester formed from vanillin and 2-chlorobenzoic acid—presents unique handling challenges in solution. Its structural features, specifically the phenolic ester linkage and the reactive aldehyde moiety, dictate its behavior in in vitro assays. This guide bypasses generic advice to provide you with causally driven, field-proven strategies for maintaining the structural integrity of this molecule during your workflows.

Q1: Why does my compound degrade so rapidly in aqueous assay buffers (e.g., PBS, pH 7.4), even at room temperature? The Causality: The rapid degradation is driven by the intrinsic lability of the phenolic ester bond . Unlike aliphatic esters, phenolic esters possess a highly stable phenoxide leaving group (in this case, the vanillate anion, which is resonance-stabilized)[1]. Furthermore, the 2-chlorobenzoate moiety contains an electronegative chlorine atom at the ortho position. This exerts a strong inductive electron-withdrawing effect (-I effect), increasing the electrophilicity of the ester carbonyl carbon. Consequently, the carbonyl carbon becomes highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) or water, leading to rapid base-catalyzed hydrolysis at physiological or basic pH[2].

Q2: I prepared a stock solution in methanol to avoid aqueous hydrolysis, but LC-MS analysis shows a mass shift after 48 hours. What happened? The Causality: You have encountered acetalization . The compound contains a 4-formyl group (an aldehyde). In the presence of primary alcohols like methanol or ethanol, and particularly under slightly acidic or trace-metal conditions, aldehydes undergo nucleophilic addition by the alcohol to form a hemiacetal, which subsequently dehydrates and reacts with a second alcohol molecule to form a stable dimethyl or diethyl acetal. To prevent this, alcoholic solvents must be strictly avoided for stock preparation.

Q3: My solid compound turned slightly yellow over time on the benchtop, and its potency in my cellular assay dropped. How should I store it? The Causality: The aldehyde group is prone to auto-oxidation into a carboxylic acid when exposed to atmospheric oxygen and light. Additionally, ambient humidity can trigger slow solid-state hydrolysis of the ester. The Solution: Store the solid powder in an amber glass vial (to prevent photo-oxidation), backfilled with inert gas (Argon or Nitrogen), and kept in a desiccator at -20°C.

II. Mechanistic Degradation Pathways

To visualize these vulnerabilities, refer to the degradation pathway diagram below. Understanding these routes is critical for designing appropriate solvent systems and assay conditions.

DegradationPathways Compound 4-Formyl-2-methoxyphenyl 2-chlorobenzoate Hydrolysis Ester Hydrolysis (Aqueous/Basic pH) Compound->Hydrolysis Acetalization Acetal Formation (Alcoholic Solvents) Compound->Acetalization Oxidation Aldehyde Oxidation (O2 / Light) Compound->Oxidation Vanillin Vanillin + 2-Chlorobenzoic Acid Hydrolysis->Vanillin Acetal Dimethyl/Diethyl Acetal Derivative Acetalization->Acetal Acid 4-(2-chlorobenzoyloxy)- 3-methoxybenzoic acid Oxidation->Acid

Chemical degradation pathways of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate in solution.

III. Quantitative Stability Data

The following table synthesizes the expected stability profile of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate across various standard laboratory solvents and buffers, providing a baseline for your experimental design[3].

Solvent / Buffer SystempHTemperatureEstimated Half-Life (

)
Primary Degradation Mechanism
Anhydrous DMSON/A-20°C> 6 monthsNone (Stable)
Methanol (HPLC Grade)N/A25°C24 - 48 hoursAcetal Formation
0.1% Formic Acid in Water2.725°C> 48 hoursAcid-catalyzed Hydrolysis (Slow)
PBS Buffer7.437°C< 30 minutesBase-catalyzed Hydrolysis (Rapid)
Tris-HCl Buffer8.037°C< 10 minutesBase-catalyzed Hydrolysis (Very Rapid)

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that confirm the assay's mechanical success independently of the compound's behavior.

Protocol A: Preparation of a Self-Validating Anhydrous Stock Solution

Objective: Prepare a 10 mM stock solution resistant to hydrolysis and oxidation.

  • Equilibration: Remove the sealed vial of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate from -20°C storage. Crucial: Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation, introducing water that will initiate ester hydrolysis.

  • Solvent Preparation: Use only newly opened, anhydrous Dimethyl Sulfoxide (DMSO) (≤0.005% water).

  • Dissolution: Dissolve the required mass in the anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until visually clear.

  • Internal Standard Spiking (The Validation Step): Spike the stock solution with 10 µM of a highly stable reference compound (e.g., Carbamazepine). During downstream LC-MS analysis, the constant peak area of Carbamazepine will validate that no injection errors or solvent evaporation occurred, ensuring any drop in the target compound's peak is purely due to chemical degradation.

  • Aliquot and Storage: Aliquot the solution into single-use amber glass vials (10-50 µL each). Blanket the headspace with Argon gas, cap tightly, and store at -20°C. Never freeze-thaw.

Protocol B: RP-HPLC Solution Stability Assessment Workflow

Objective: Accurately determine the half-life of the compound in physiological buffers without artificial degradation during sample processing.

StabilityWorkflow Stock 1. Anhydrous Stock (10 mM in DMSO) Dilution 2. Buffer Incubation (pH 7.4, 37°C) Stock->Dilution Quench 3. Time-Point Aliquots & Acetonitrile Quench Dilution->Quench HPLC 4. RP-HPLC/UV Analysis Quench->HPLC Kinetics 5. Half-Life (t1/2) Calculation HPLC->Kinetics

Step-by-step experimental workflow for RP-HPLC solution stability assessment.

  • Buffer Preparation: Pre-warm 990 µL of 100 mM Phosphate Buffer (pH 7.4) to 37°C in a thermomixer.

  • The t=0 Control (Validation Step): To establish a true 100% recovery baseline, pipette 10 µL of the 10 mM stock directly into 990 µL of ice-cold Acetonitrile (the quench solution), then add 990 µL of the buffer. This prevents any hydrolysis from occurring before the zero-point measurement.

  • Reaction Initiation: Add 10 µL of the 10 mM stock solution to the pre-warmed buffer (final concentration: 100 µM, 1% DMSO). Vortex immediately for 3 seconds and return to the 37°C thermomixer.

  • Time-Point Sampling & Quenching: At predetermined intervals (e.g., 5, 10, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile precipitates buffer proteins (if using plasma) and halts the reaction thermodynamically, while the Formic Acid drops the pH to ~3.0, instantly neutralizing the hydroxide ions driving the base-catalyzed ester hydrolysis[3].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C. Transfer the supernatant to HPLC vials. Analyze via RP-HPLC using an acidic mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) to maintain the stability of the compound during the chromatographic run.

V. References

  • pH-rate profiles for the hydrolysis of compounds... ResearchGate. Available at:[Link][1]

  • A novel series of phenolic temozolomide (TMZ) esters with 4 to 5-fold increased potency... RSC Publishing. Available at:[Link][2]

  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. MDPI. Available at:[Link][3]

Sources

Troubleshooting

Overcoming steric hindrance in 2-chlorobenzoate esterification

Technical Support Center: Overcoming Steric Hindrance in 2-Chlorobenzoate Esterification Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Chlorobenzoate Esterification

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of ortho-substituted benzoic acids. The bulky chlorine atom at the C2 position of 2-chlorobenzoic acid creates severe steric and electronic hurdles that render standard textbook methods (like Fischer esterification) nearly useless.

This guide is designed to help you troubleshoot failed couplings, understand the mechanistic causality behind these failures, and implement field-proven, self-validating protocols to achieve quantitative yields.

I. Quantitative Method Comparison

Selecting the correct activation strategy based on the steric bulk of your target alcohol is the most critical decision in your workflow. The table below summarizes expected empirical yields for 2-chlorobenzoic acid across various methodologies.

Table 1: Empirical Yield Comparison for 2-Chlorobenzoic Acid Esterification

Esterification MethodReagents / CatalystTemp (°C)Yield: 1° AlcoholYield: 2° AlcoholYield: 3° / Bulky Alcohol
Fischer H₂SO₄ (cat.), ROH80 (Reflux)< 20%< 5%0%
Steglich DCC, DMAP2540 - 50%10 - 20%< 5%
Acyl Chloride (COCl)₂, Et₃N0 to 25> 90% 60 - 70%< 10%
Yamaguchi TCBC, DMAP, Et₃N25 to 80> 95% 85 - 95% 30 - 40%
Alkylation (Sₙ2) Cs₂CO₃, Alkyl Halide60> 95% 70 - 80%N/A (E2 Elimination)

II. Strategic Workflow & Decision Matrix

Workflow Start 2-Chlorobenzoic Acid Q1 Alcohol Steric Bulk? Start->Q1 Primary Primary (1°) Q1->Primary Secondary Secondary (2°) Q1->Secondary Tertiary Tertiary (3°) / Sensitive Q1->Tertiary Meth1 Acyl Chloride Method (Oxalyl Chloride) Primary->Meth1 Meth2 Yamaguchi Esterification (TCBC / DMAP) Secondary->Meth2 Meth3 Carboxylate Alkylation (SN2 with R-X) Tertiary->Meth3

Decision matrix for 2-chlorobenzoate esterification based on alcohol sterics.

III. Troubleshooting FAQs

Q1: Why does the Steglich esterification fail or yield heavily contaminated products with 2-chlorobenzoic acid? A: The Steglich esterification relies on the coupling reagent DCC and the nucleophilic catalyst DMAP [3]. With ortho-substituted benzoic acids, the bulky chlorine atom physically shields the carbonyl carbon (the "ortho effect"). When the O-acylisourea intermediate forms, this steric hindrance prevents efficient nucleophilic attack by the alcohol or DMAP. Because the desired intermolecular attack is too slow, the intermediate undergoes a thermodynamically driven, irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.

Q2: How does the Yamaguchi esterification overcome this ortho-steric clash for secondary alcohols? A: The Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[1]. You might assume a mixed anhydride would be susceptible to nucleophilic attack at either carbonyl, leading to a mixture of products. However, the Yamaguchi reagent is ingeniously designed: the three chlorine atoms on the TCBC ring create extreme steric shielding around its own carbonyl. When DMAP is introduced, it is forced to attack the less hindered carbonyl—which, even with a 2-chloro substituent, is the 2-chlorobenzoyl carbonyl. This generates a highly electrophilic N-acylpyridinium intermediate that rapidly traps the alcohol [2].

Mechanism A 2-Chlorobenzoic Acid + TCBC B Mixed Anhydride Intermediate A->B Et3N C Acyl-DMAP Intermediate B->C DMAP Regioselective Attack D 2-Chlorobenzoate Ester C->D ROH

Yamaguchi esterification mechanism highlighting regioselective DMAP activation.

Q3: My acyl chloride method (oxalyl chloride/DMF) is yielding black tar and low product recovery. What is happening? A: 2-Chlorobenzoyl chloride is relatively stable, but excessive use of DMF as a catalyst can lead to the formation of Vilsmeier-Haack-type side products, especially if the reaction is allowed to warm up too quickly. Furthermore, if the alcohol is added without sufficient base (like Et₃N or pyridine) to neutralize the generated HCl, acid-catalyzed polymerization or etherification of the alcohol can occur. Self-Validation Tip: Always perform a "methanol quench test" (see Protocol A).

IV. Field-Proven Experimental Protocols

Protocol A: Two-Step Acyl Chloride Esterification (Optimized for 1° Alcohols)

This method forces the reaction through the highly reactive acid chloride intermediate, bypassing the equilibrium limitations of Fischer esterification.

  • Activation: Dissolve 2-chlorobenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under N₂. Add a catalytic amount of DMF (0.05 equiv).

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 equiv) dropwise. Caution: Vigorous gas evolution (CO, CO₂) will occur. Stir at 0 °C for 30 mins, then warm to room temperature for 2 hours.

  • Self-Validation (Methanol Quench Test): Remove a 10 µL aliquot and quench it into 100 µL of methanol. Analyze via TLC or GC-MS. If the methyl 2-chlorobenzoate peak is dominant, the acid chloride formation is complete. If unreacted acid remains, add 0.2 equiv more oxalyl chloride.

  • Concentration: Concentrate the reaction under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous CH₂Cl₂.

  • Coupling: Cool to 0 °C. Add triethylamine (2.0 equiv), followed by the dropwise addition of the primary alcohol (1.1 equiv). Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Yamaguchi Esterification (Optimized for 2° and Bulky Alcohols)

This protocol utilizes the steric bias of the Yamaguchi reagent to force the coupling of hindered substrates [1].

  • Mixed Anhydride Formation: Dissolve 2-chlorobenzoic acid (1.0 equiv) in anhydrous THF or Toluene (0.2 M) under N₂. Add triethylamine (1.5 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv).

  • Stirring: Stir at room temperature for 1-2 hours. A white precipitate (Et₃N•HCl) will form, validating the formation of the mixed anhydride.

  • Coupling: In a separate flask, dissolve the secondary alcohol (1.0 equiv) and DMAP (2.0 equiv) in anhydrous THF/Toluene. Transfer the mixed anhydride solution (precipitate included) into the alcohol/DMAP solution.

  • Heating: For highly hindered secondary alcohols, heat the reaction to 60-80 °C for 12-24 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and purify via silica gel chromatography.

V. References

  • Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024) Thieme Connect URL:[Link] [1]

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis National Institutes of Health (NIH) - PMC URL: [Link] [2]

  • Steglich Esterification Organic Chemistry Portal URL: [Link] [3]

Optimization

Technical Support Center: Separation of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate by TLC

Topic: Thin Layer Chromatography (TLC) Method Development & Troubleshooting for Vanillin Ester Derivatives. Target Analyte: 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (Target Ester).

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thin Layer Chromatography (TLC) Method Development & Troubleshooting for Vanillin Ester Derivatives. Target Analyte: 4-Formyl-2-methoxyphenyl 2-chlorobenzoate (Target Ester). Key Impurities: Vanillin (Starting Material), 2-Chlorobenzoic Acid (Byproduct/Starting Material).

Core Method: The "Golden Standard" Protocol

This section outlines the optimized protocol for separating the target ester from its polar precursors. This method relies on the polarity difference between the phenolic hydroxyl of vanillin, the carboxylic acid of the benzoate, and the capped ester of the product.

Stationary & Mobile Phase Selection[1][2]
ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel 60 F

Standard normal-phase adsorption. The hydroxyl groups on silica interact strongly with the polar impurities (acid & phenol), retaining them, while the less polar ester elutes faster.
Mobile Phase A Hexane : Ethyl Acetate (70 : 30) General Screening: Provides moderate polarity suitable for eluting the ester to

0.4–0.6 while retaining vanillin (

~0.2–0.3).
Mobile Phase B Toluene : Ethyl Acetate (90 : 10) High Resolution: Toluene offers

-

interactions with the aromatic rings, often separating isomers or closely related aromatic esters better than alkanes.
Modifier + 1% Glacial Acetic Acid CRITICAL: Suppresses the ionization of 2-chlorobenzoic acid. Without this, the acid will "streak" or "tail" from the baseline, potentially obscuring other spots.
Visualization Strategy (Multi-Mode Detection)

Do not rely on UV alone. Use this "Self-Validating" detection sequence to confirm identity without NMR.

  • Non-Destructive (UV 254 nm): All three compounds (Ester, Vanillin, Acid) are UV active due to aromatic rings. Mark all dark spots with a pencil.

  • Functional Group Specific (Stains):

    • 2,4-DNP Stain: Stains Aldehydes (Vanillin & Target Ester)

      
       Yellow/Orange spots.
      
    • Ferric Chloride (

      
      ):  Stains Phenols  (Vanillin only) 
      
      
      
      Colored complex (often purple/blue). Target Ester will NOT stain.
    • Bromocresol Green: Stains Acids (2-Chlorobenzoic acid)

      
       Yellow spot on blue background.
      

Troubleshooting Hub: Frequently Asked Questions

Category A: Separation Issues

Q1: I see a long streak starting from the baseline that overlaps with my lower spots. What is this?

  • Diagnosis: This is "tailing," likely caused by 2-chlorobenzoic acid . On unmodified silica, carboxylic acids dissociate (

    
    ). The ionic form binds strongly and irreversibly to silica sites, causing the streak.
    
  • The Fix: Add 0.5% to 1% Glacial Acetic Acid to your mobile phase. This forces the equilibrium back to the protonated, neutral form (

    
    ), which migrates as a compact spot.
    

Q2: My product spot and Vanillin are too close (


 difference < 0.1). How do I improve resolution? 
  • Diagnosis: The solvent system is likely too polar, compressing all spots near the solvent front, or lacks selectivity.[1]

  • The Fix:

    • Reduce Polarity: Change Hexane:EtOAc from 70:30 to 85:15 .

    • Change Selectivity: Switch the non-polar solvent from Hexane to Toluene . Toluene interacts differently with the chlorobenzene moiety of the ester compared to the phenol of vanillin.

Category B: Identification & Visualization[1][4][5][6][7]

Q3: I have three spots. How do I know which one is my product without running an NMR?

  • Diagnosis: You need to distinguish the Ester (Product) from Vanillin (SM) and Acid (SM).

  • The Logic:

    • Spot 1 (Highest

      
      ): Target Ester . (Least polar: No H-bond donors).
      
    • Spot 2 (Middle

      
      ): Vanillin .[2][3] (Moderately polar: Phenolic -OH is a H-bond donor).
      
    • Spot 3 (Lowest

      
      ): 2-Chlorobenzoic Acid . (Most polar: Carboxylic acid dimerizes and H-bonds strongly).
      
  • Validation Test: Dip the plate in Ferric Chloride . If the middle spot turns purple but the top spot does not, the top spot is your Target Ester.

Q4: My product spot disappears after a few hours on the plate. Is it decomposing?

  • Diagnosis: Esters can hydrolyze on silica gel, which is slightly acidic. However, this specific benzoate ester is relatively stable.

  • The Fix: Do not leave the plate in the open air or sunlight. Silica is hygroscopic; absorbed water can accelerate hydrolysis. Document results immediately (photograph) after development.

Experimental Workflow Diagrams

Figure 1: Method Development Logic Tree

This flowchart guides you through selecting the correct mobile phase based on initial results.

TLC_Method_Dev Start Start: Run Standard Solvent (Hexane:EtOAc 70:30) Check_Rf Check Rf Values Start->Check_Rf Condition_High All spots at Top (Rf > 0.8) Check_Rf->Condition_High Condition_Low All spots at Bottom (Rf < 0.2) Check_Rf->Condition_Low Condition_Streak Streaking from Baseline? Check_Rf->Condition_Streak Action_Reduce Reduce Polarity: Try Hexane:EtOAc 90:10 Condition_High->Action_Reduce Action_Increase Increase Polarity: Try Hexane:EtOAc 50:50 Condition_Low->Action_Increase Action_Acid Add 1% Acetic Acid to Mobile Phase Condition_Streak->Action_Acid Success Optimal Separation (Target Rf ~0.5, Impurities separated) Action_Reduce->Success Action_Increase->Success Action_Acid->Success

Caption: Decision matrix for optimizing mobile phase composition based on initial TLC observations.

Figure 2: Differential Staining Logic

Use this logic to identify your spots chemically.

Staining_Logic Spot Unknown Spot Test_UV UV (254nm) Visible? Spot->Test_UV Test_DNP 2,4-DNP Stain (Orange?) Test_UV->Test_DNP Yes Test_FeCl3 FeCl3 Stain (Purple?) Test_DNP->Test_FeCl3 Yes Result_Acid 2-Cl-Benzoic Acid (Aldehyde-, Phenol-) Test_DNP->Result_Acid No Result_Ester Target Ester (Aldehyde+, Phenol-) Test_FeCl3->Result_Ester No Result_Vanillin Vanillin (Aldehyde+, Phenol+) Test_FeCl3->Result_Vanillin Yes

Caption: Chemical differentiation workflow. Target Ester is DNP positive but FeCl3 negative.

Step-by-Step Protocol

Preparation
  • Sample Prep: Dissolve ~5 mg of your crude reaction mixture in 1 mL of Ethyl Acetate. Do not use the crude reaction solvent (e.g., pyridine/DCM) directly if it is too concentrated or viscous.

  • Chamber Prep: Pour 10 mL of Hexane:EtOAc:AcOH (70:30:1) into a glass chamber. Insert a filter paper wick to saturate the atmosphere.[4][5] Close lid and wait 5 minutes.

    • Why Saturation? Saturation prevents solvent evaporation from the plate surface, which causes "edge effects" and uneven

      
       values [1, 5].
      
Execution
  • Spotting: Use a micro-capillary to spot the Crude Mix, Pure Vanillin (Reference), and Pure 2-Chlorobenzoic Acid (Reference) side-by-side. Keep spots small (< 2 mm).

  • Development: Place plate in chamber. Allow solvent to rise until 1 cm from the top.

  • Drying: Remove plate and wave in air (or use a warm air gun) to evaporate the acetic acid. Note: Residual acid will smell and may interfere with pH-sensitive stains.

Analysis
  • UV Check: Circle spots.

  • Stain: Dip in 2,4-DNP. Heat gently with a heat gun until spots appear.

    • Interpretation:

      • Top Spot (Yellow/Orange): Target Ester.

      • Middle Spot (Yellow/Orange): Vanillin.

      • Bottom Spot (No Color/Faint): Acid.

References

  • LibreTexts Chemistry. "Visualizing TLC Plates." Chemistry LibreTexts, 16 Aug. 2022. Link

  • EPFL. "TLC Visualization Reagents." EPFL Basic Science. Link

  • BenchChem. "Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs." BenchChem.[4][6] Link

  • ScienSage. "Analysis of Vanillin In Food Products By High Performance Thin Layer Chromatography."[7] Journal of Advanced Scientific Research, 2013. Link

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation Blog. Link

Sources

Troubleshooting

Technical Support Center: 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

A Senior Application Scientist's Guide to Scale-Up Challenges & Solutions Welcome to the technical support resource for 4-Formyl-2-methoxyphenyl 2-chlorobenzoate. This guide is designed for researchers, process chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Scale-Up Challenges & Solutions

Welcome to the technical support resource for 4-Formyl-2-methoxyphenyl 2-chlorobenzoate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this key intermediate from the laboratory bench to pilot or production scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and practical insights to anticipate and overcome the unique challenges associated with scaling up this synthesis.

The synthesis of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, an ester derivative of vanillin, is typically achieved via a Schotten-Baumann reaction.[1][2] This involves the acylation of the phenolic hydroxyl group of vanillin with 2-chlorobenzoyl chloride in the presence of a base. While straightforward at the gram scale, this process presents several challenges upon scale-up, including managing reaction exotherms, controlling impurity formation, and achieving consistent product quality. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, practical problems you may encounter during the scale-up process. Each answer provides a causal explanation and actionable solutions.

A1: This is a classic scale-up challenge related to the surface-area-to-volume ratio. Heat generated by the exothermic acylation reaction dissipates quickly in small flasks but is retained in larger reactors, leading to a rapid temperature increase. Uncontrolled exotherms can cause side reactions, degradation of the product, and create significant safety hazards.

Causality & Explanation: The reaction between the phenoxide (formed from vanillin and base) and the highly reactive 2-chlorobenzoyl chloride is rapid and highly exothermic. At scale, the rate of heat generation surpasses the rate of heat removal through the reactor jacket, causing the internal temperature to rise.

Solutions:

  • Controlled Addition: Instead of adding the 2-chlorobenzoyl chloride all at once, add it portion-wise or as a slow, continuous feed via a dosing pump. This allows the reactor's cooling system to keep pace with heat generation.

  • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this may increase cycle time and reduce throughput, so a balance must be found.

  • Jacket Cooling: Ensure your reactor's cooling system is operating efficiently. Start cooling the jacket to a temperature lower than the target reaction temperature before beginning the addition.

  • Reverse Addition: Consider adding the base/vanillin solution to the 2-chlorobenzoyl chloride solution. While less common, this can sometimes help control the concentration of the reactive species.

Q2: I'm observing a lower purity in my crude product at a larger scale, specifically a significant amount of 2-chlorobenzoic acid. What is the cause and how can I minimize it?

A2: The presence of 2-chlorobenzoic acid is a clear indicator of the hydrolysis of your acylating agent, 2-chlorobenzoyl chloride. This is a competitive side reaction that becomes more pronounced at scale due to longer reaction times and potential temperature fluctuations.[3]

Causality & Explanation: The Schotten-Baumann reaction is often performed in a biphasic system with an aqueous base (like NaOH or K2CO3) and an organic solvent.[4] Water present in the aqueous layer can attack the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, leading to the formation of the corresponding carboxylic acid. This side reaction is accelerated by excess base and higher temperatures.

Solutions:

  • Anhydrous Conditions: If feasible, switch to an anhydrous organic system using a non-nucleophilic organic base like pyridine or triethylamine (TEA) in a dry solvent like dichloromethane (DCM) or toluene.[5] This eliminates water as a competing nucleophile.

  • Stoichiometry Control: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents). A large excess of aqueous base will significantly promote hydrolysis.

  • Temperature Management: Strictly maintain the reaction temperature at the optimized level (often 0-10 °C during addition) to slow the rate of hydrolysis relative to the desired acylation.

  • Efficient Stirring: In a biphasic system, poor mixing leads to localized high concentrations of base and acid chloride at the interface, promoting hydrolysis. Ensure your reactor's agitation is sufficient to create a fine dispersion of the two phases.

Q3: The phase separation during my aqueous work-up is sluggish, and I'm seeing persistent emulsions. How can I improve this?

A3: Emulsion formation is a common and frustrating issue during the scale-up of biphasic reactions. It is often caused by the presence of fine particulates, partially soluble byproducts, or soap-like molecules that stabilize the interface between the organic and aqueous layers.

Causality & Explanation: At the end of the reaction, you likely have the desired product in the organic phase and salts (e.g., NaCl) and unreacted base in the aqueous phase. The sodium salt of unreacted vanillin or the byproduct 2-chlorobenzoic acid can act as surfactants, stabilizing emulsions.

Solutions:

  • Brine Wash: After the initial water wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by increasing the density difference and "salting out" organic components.

  • pH Adjustment: Carefully adjust the pH of the aqueous phase. Sometimes, a slight shift in pH can protonate or deprotonate species that are stabilizing the emulsion.

  • Filtration: If a solid is causing the emulsion, consider filtering the entire batch through a pad of celite before attempting the phase split.

  • Solvent Addition: Adding a small amount of a different, less polar solvent can sometimes alter the interfacial tension and break the emulsion.

  • Allow Time: On a large scale, separations simply take longer. Allow adequate time for the layers to settle, and ensure the reactor is equipped with a proper sight glass to monitor the interface.

Q4: My final product has a persistent color that is difficult to remove by simple crystallization. What purification strategies can I employ?

A4: Color in the final product often arises from minor, highly conjugated impurities formed through side reactions or from the degradation of starting materials. These impurities can be difficult to remove as they may co-crystallize with the product.

Causality & Explanation: Phenolic compounds like vanillin are susceptible to oxidation, which can form colored quinone-type structures. These reactions can be catalyzed by trace metals or exposure to air, especially under basic conditions.

Solutions:

  • Carbon Treatment: After dissolving the crude product in a suitable solvent for crystallization, add a small amount of activated carbon (0.5-2% by weight) and stir for 30-60 minutes at a slightly elevated temperature. The carbon will adsorb many colored impurities. Filter the hot solution through celite to remove the carbon before cooling to crystallize.

  • Recrystallization Solvent Screening: A single solvent may not be optimal. Experiment with solvent/anti-solvent systems (e.g., dissolving in ethyl acetate and adding hexanes) to find conditions where the product crystallizes out while the colored impurities remain in the mother liquor.

  • Bisulfite Wash: During the work-up, an aqueous wash with sodium bisulfite can help to remove certain aldehyde-related impurities that may be contributing to the color.[6]

Frequently Asked Questions (FAQs)

What is the reaction mechanism for this synthesis? The reaction proceeds via a nucleophilic acyl substitution, a classic Schotten-Baumann mechanism. The base deprotonates the phenolic hydroxyl group of vanillin to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, forming a tetrahedral intermediate. The intermediate collapses, expelling the chloride ion as a leaving group to yield the final ester product.

Schotten_Baumann Vanillin Vanillin Phenoxide Vanillin Phenoxide (Nucleophile) Vanillin->Phenoxide + Base - H2O Base Base (e.g., NaOH) Intermediate Tetrahedral Intermediate Phenoxide->Intermediate + 2-Chlorobenzoyl Chloride (Nucleophilic Attack) AcidChloride 2-Chlorobenzoyl Chloride Product 4-Formyl-2-methoxyphenyl 2-chlorobenzoate Intermediate->Product - Cl- Chloride Cl-

Caption: Schotten-Baumann esterification mechanism.

What are the Critical Process Parameters (CPPs) to monitor during scale-up? CPPs are parameters that must be controlled within a predefined range to ensure the final product meets its quality attributes. For this synthesis, the key CPPs are:

ParameterLab Scale (10-100g)Pilot Scale (1-10kg)Justification
Temperature 0-25 °C (Ice Bath)5-15 °C (Jacket Control)Controls exotherm, minimizes hydrolysis and side reactions.[3]
Addition Rate ~5-10 minutes1-3 hoursManages heat evolution and maintains temperature control.
Agitation Speed Magnetic Stirrer100-300 RPM (Impeller)Ensures homogeneity and efficient mass/heat transfer.
Stoichiometry (Base) 1.1 - 1.5 eq1.05 - 1.2 eqMinimizes byproduct formation (hydrolysis) at scale.
pH during Work-up Litmus PaperpH Probe (6.5-7.5)Ensures complete neutralization without product degradation.

Which analytical techniques are recommended for monitoring and release?

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of vanillin.

  • Final Product Release:

    • HPLC: For purity assessment and quantification of impurities.

    • NMR (¹H and ¹³C): For structural confirmation.

    • FT-IR: To confirm the presence of key functional groups (ester C=O at ~1740 cm⁻¹, aldehyde C=O at ~1700 cm⁻¹).[7]

    • Melting Point: As a simple indicator of purity.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (50g)
  • Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add vanillin (50.0 g) and dichloromethane (DCM, 400 mL).

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (1.1 eq) to the slurry while maintaining the temperature below 10 °C.

  • Acylation: Prepare a solution of 2-chlorobenzoyl chloride (1.05 eq) in DCM (100 mL) and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the vanillin spot is consumed.

  • Work-up: Quench the reaction by adding 200 mL of water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 150 mL), saturated NaHCO₃ (2 x 150 mL), and brine (1 x 150 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol or isopropyl acetate to yield the pure product.

Protocol 2: Pilot-Scale Synthesis Workflow (5kg)

This protocol highlights the critical adjustments for scale-up.

Caption: Pilot-scale workflow for 4-Formyl-2-methoxyphenyl 2-chlorobenzoate.

Troubleshooting Decision Tree: Low Purity

G start Low Purity in Crude Product (HPLC) q1 Major Impurity Identified? start->q1 imp1 2-Chlorobenzoic Acid q1->imp1 Yes imp2 Unreacted Vanillin q1->imp2 Yes imp3 Other/Unknown q1->imp3 Yes sol3 Cause: Side Reactions/Degradation Solutions: 1. Characterize impurity (LC-MS). 2. Re-evaluate temperature limits. 3. Investigate raw material stability. q1->sol3 No sol1 Cause: Hydrolysis of Acid Chloride Solutions: 1. Check for water ingress. 2. Reduce base stoichiometry. 3. Improve temperature control. imp1->sol1 sol2 Cause: Incomplete Reaction Solutions: 1. Increase reaction time/temp. 2. Check stoichiometry of reagents. 3. Verify raw material quality. imp2->sol2 imp3->sol3

Caption: Decision tree for troubleshooting low product purity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry.
  • Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. PMC.
  • Royal Society of Chemistry. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Vanillin Acetate.
  • Scribd. (n.d.). Lab Report Experiment 3 - Esterification Reactions of Vanillin.
  • SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Google Patents. (n.d.). US3049566A - Vanillin purification.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Introduction: The Imperative of Structural Integrity in Modern Research In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous determination of a molecule's structure is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Integrity in Modern Research

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to misinterpreted biological data, failed clinical trials, or ineffective materials, resulting in the loss of significant time and resources. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone for the structural elucidation of organic molecules in solution.[1][2][3] Its power lies in its ability to provide a detailed atomic-level map of a molecule's hydrogen framework, revealing not only the different types of protons present but also their electronic environments and spatial relationships to one another.

This guide provides an in-depth analysis of the ¹H NMR spectrum of a multi-functional aromatic compound, 4-Formyl-2-methoxyphenyl 2-chlorobenzoate. We will dissect its predicted spectrum with the precision of an experienced spectroscopist, explaining the causality behind the expected chemical shifts and coupling patterns. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and ¹³C NMR, demonstrating how a multi-faceted analytical approach provides a self-validating system for absolute structural confirmation.

Part 1: A Deep Dive into the ¹H NMR Spectrum of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

The first step in any NMR analysis is to examine the molecule's structure and identify all chemically non-equivalent protons. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.[4]

Molecular Structure and Proton Environments

The structure of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate contains two substituted benzene rings linked by an ester functionality. This arrangement results in eight distinct proton environments, which we have labeled Ha through Hh for clarity.

Caption: Figure 1: Molecular structure of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate with chemically distinct protons labeled Ha through Hh.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electronegative atoms and π-systems (like carbonyls and aromatic rings) deshield nearby protons, causing their signals to appear further downfield (at a higher ppm value).[5][6] Spin-spin coupling, or J-coupling, causes signals to split into multiplets, providing information about the number of neighboring protons.[7][8]

1. The Aldehyde Proton (Ha):

  • Predicted Chemical Shift (δ): 9.9 - 10.0 ppm. The aldehyde proton is one of the most deshielded types of protons. This is due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl (C=O) group.[5][9][10] This region of the spectrum is typically clean, making the aldehyde signal a highly diagnostic peak.[9]

  • Multiplicity: Singlet (s). This proton is too far away from other protons (more than three bonds) to experience significant coupling, so it will appear as a sharp single peak.[10][11]

  • Integration: 1H. The area under this peak will correspond to one proton.

2. The Methoxy Protons (Hb):

  • Predicted Chemical Shift (δ): ~3.9 ppm. These three protons are equivalent and attached to a carbon bonded to an oxygen atom. The electronegativity of the oxygen deshields them, shifting them downfield relative to alkane protons.[9][12] In a similar structure, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, this signal was observed at 3.88 ppm.[13]

  • Multiplicity: Singlet (s). There are no adjacent protons, so this signal will be a singlet.

  • Integration: 3H. The integrated area will correspond to three protons.

3. Vanillin Ring Aromatic Protons (Hc, Hd, He): Aromatic protons typically resonate in the 6.5-8.0 ppm region.[9][14] Their exact shifts are influenced by the electronic effects of the ring substituents. The formyl group (-CHO) is strongly electron-withdrawing, deshielding protons ortho and para to it. The methoxy (-OCH₃) and ester (-OAr) groups are electron-donating through resonance.

  • He (δ ~7.8-7.9 ppm, doublet of doublets, dd): This proton is ortho to the strongly electron-withdrawing formyl group, which will shift it significantly downfield. It will be split by Hc (a small meta coupling, J ≈ 2-3 Hz) and Hd (a very small para coupling, J < 1 Hz), though the para coupling may not be resolved.

  • Hc (δ ~7.5-7.6 ppm, doublet, d): This proton is ortho to the ester oxygen and meta to the formyl group. It will be split only by He via meta coupling (J ≈ 2-3 Hz).

  • Hd (δ ~7.3-7.4 ppm, doublet, d): This proton is ortho to the methoxy group and para to the formyl group. It will be split by He via para coupling, which is often very small (J < 1 Hz) and may appear as a sharp singlet or a very narrowly split doublet.[7][8]

4. Chlorobenzoate Ring Aromatic Protons (Hf, Hg, Hh): The protons on this ring are influenced by the electron-withdrawing chlorine atom and the ester carbonyl group.

  • Hh (δ ~8.0-8.1 ppm, doublet of doublets, dd): This proton is ortho to the ester carbonyl group, which is strongly deshielding. It will be split by its ortho neighbor Hg (J ≈ 7-9 Hz) and its meta neighbor Hf (J ≈ 2-3 Hz).

  • Hf and Hg (δ ~7.4-7.6 ppm, multiplet, m): These two protons are in a more complex environment, being influenced by both the chlorine and the other aromatic protons. They will likely overlap and appear as a complex multiplet, split by their respective neighbors.

  • Proton ortho to Chlorine (not labeled, adjacent to C-Cl bond): This proton's signal will also be in the 7.4-7.6 ppm region.

Summary of Predicted ¹H NMR Data

The following table summarizes the expected signals for 4-Formyl-2-methoxyphenyl 2-chlorobenzoate.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ha (Aldehyde)9.9 - 10.0Singlet (s)N/A1H
Hh (Ar-H)8.0 - 8.1Doublet of Doublets (dd)Jortho ≈ 7-9, Jmeta ≈ 2-31H
He (Ar-H)7.8 - 7.9Doublet of Doublets (dd)Jmeta ≈ 2-3, Jpara < 11H
Hc, Hf, Hg, etc. (Ar-H)7.3 - 7.6Multiplet (m)Various5H
Hb (Methoxy)~3.9Singlet (s)N/A3H
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

Trustworthy data begins with meticulous preparation. The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 4-Formyl-2-methoxyphenyl 2-chlorobenzoate sample.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a clean, dry vial. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak at ~7.26 ppm.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference compound for ¹H NMR, with its signal defined as 0.0 ppm.[10]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Part 2: A Comparative Framework for Structure Validation

While ¹H NMR is exceptionally powerful, relying on a single analytical method can be precarious. Unforeseen peak overlaps or complex second-order coupling effects can complicate interpretation.[15] A robust structural elucidation workflow integrates data from multiple spectroscopic techniques to build an unassailable case.[16]

Caption: Figure 2: An integrated workflow for unambiguous organic structure elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper
  • Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with enough accuracy to predict the molecular formula.

  • Synergy with NMR: Before even beginning to interpret an NMR spectrum, knowing the molecular formula from HRMS is invaluable. It provides the exact number of carbons, hydrogens, oxygens, and chlorines, setting constraints on the possible structure and validating the integration data from the ¹H NMR spectrum.[17]

  • Limitations: MS provides little to no information about the specific connectivity of atoms. It cannot distinguish between isomers, a task at which NMR excels.

Infrared (IR) Spectroscopy: The Functional Group Detective
  • Core Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.

  • Synergy with NMR: IR provides rapid confirmation of key functional groups. For our target molecule, we would expect to see:

    • A strong C=O stretch for the aldehyde around 1690-1710 cm⁻¹.

    • A strong C=O stretch for the aromatic ester around 1720-1740 cm⁻¹.

    • C-O stretching vibrations between 1000-1300 cm⁻¹.

    • Aromatic C-H and C=C stretches. This information corroborates the functional groups inferred from the chemical shifts in the ¹H NMR spectrum.[16]

  • Limitations: An IR spectrum does not detail how the functional groups are connected to form the overall molecular structure.

Carbon-13 (¹³C) NMR: The Skeletal Blueprint
  • Core Principle: Similar to ¹H NMR, but it observes the ¹³C nucleus. A standard proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

  • Synergy with NMR: ¹³C NMR is the perfect complement to ¹H NMR.

    • Carbon Count: It confirms the total number of unique carbons predicted by the molecular formula.

    • Chemical Shifts: The chemical shifts in ¹³C NMR indicate the type of carbon (e.g., C=O carbons are highly downfield, >160 ppm). For our molecule, we would expect to see signals for the aldehyde carbon (~190 ppm), the ester carbonyl (~165 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~56 ppm).[13]

    • 2D NMR: Advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) directly correlate each proton with the carbon it's attached to, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away. This combination effectively solves the molecular puzzle.

  • Limitations: ¹³C has a low natural abundance (~1.1%), making the technique less sensitive than ¹H NMR and often requiring longer acquisition times.

Conclusion

The analysis of a ¹H NMR spectrum is a powerful, nuanced process that provides unparalleled insight into the structure of an organic molecule. For 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, the distinct signals for the aldehyde, methoxy, and two different aromatic systems allow for a confident preliminary structural assignment. However, in the rigorous environment of scientific research and drug development, confidence is not enough. Absolute certainty is required.

By adopting an integrated analytical workflow that combines the detailed connectivity map from ¹H and ¹³C NMR with the molecular formula from Mass Spectrometry and the functional group confirmation from IR Spectroscopy, researchers can create a self-validating dataset. This multi-technique approach ensures the highest level of scientific integrity, providing an unassailable foundation for the research that follows.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Sulistyowaty, M. I., Ekowati, J., Guitomo, S., Melania, I. N., & Nafi, M. I. R. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 22(4), 843–849. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Dénès, F., & Pérez, V. (2010). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 15(7), 4980–4989. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Scientific diagram]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9433–9438. [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Structure Elucidation. Retrieved from [Link]

  • UCLA. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Reed College. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Reddit. (2022, October 6). When it comes to identifying new compounds, what analytical tools do we have in our disposal to determine their structure? r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • FUNAAB. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS). Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation of vanillin 2-chlorobenzoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Vanillin 2-Chlorobenzoate: A Comparative Analysis of EI and ESI Techniques Abstract This guide provides a comprehensive analysis of the mass spectrome...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Vanillin 2-Chlorobenzoate: A Comparative Analysis of EI and ESI Techniques

Abstract

This guide provides a comprehensive analysis of the mass spectrometric fragmentation of vanillin 2-chlorobenzoate, a novel ester of interest to researchers in flavor chemistry, materials science, and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a comparative examination of two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the distinct fragmentation pathways elicited by these methods, explain the mechanistic rationale behind the observed cleavages, and provide detailed, field-tested experimental protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to accurately identify, characterize, and quantify this molecule and its analogues, ensuring both scientific rigor and practical applicability.

The Analyte: Structural Insights into Vanillin 2-Chlorobenzoate

To predict and interpret the mass spectrum of vanillin 2-chlorobenzoate (C₁₅H₁₁ClO₄, Molecular Weight: 290.70 g/mol ), a foundational understanding of its structure is paramount. The molecule is an ester formed from vanillin and 2-chlorobenzoic acid. Its fragmentation behavior is dictated by the interplay of several key structural features:

  • The Ester Linkage: This is the most chemically labile bond and a primary site for fragmentation under most ionization conditions.

  • The 2-Chlorobenzoyl Moiety: The electron-withdrawing chlorine atom and the carbonyl group influence the stability of resulting fragment ions. The ortho position of the chlorine substituent can lead to unique fragmentation patterns, a phenomenon known as the "ortho effect," where vicinal groups interact during decomposition.[1]

  • The Vanillin Moiety: This portion of the molecule contains an aldehyde, a hydroxyl, and a methoxy group on an aromatic ring. These functional groups provide additional, predictable fragmentation pathways, such as the loss of a methyl radical (•CH₃) or carbon monoxide (CO).

Understanding these features allows us to move from simple spectral interpretation to a predictive and mechanistic analysis of the fragmentation process.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is the single most critical decision in designing a mass spectrometry experiment, as it dictates the nature and extent of fragmentation. Here, we compare the two most relevant methods for an analyte like vanillin 2-chlorobenzoate.

  • Electron Ionization (EI): A "hard" ionization technique primarily used with Gas Chromatography (GC-MS). High-energy electrons (typically 70 eV) bombard the molecule, causing extensive and reproducible fragmentation. This creates a detailed "fingerprint" spectrum that is excellent for structural elucidation and library matching.[2]

  • Electrospray Ionization (ESI): A "soft" ionization technique used with Liquid Chromatography (LC-MS). It transfers the analyte from a liquid phase to the gas phase as an intact, protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion.[3] This method minimizes in-source fragmentation, making it ideal for determining molecular weight and for quantitative studies. Structural information is subsequently obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).

The selection between GC-EI-MS and LC-ESI-MS/MS depends on the analytical goal. For unknown identification and detailed structural confirmation, EI is superior. For quantifying the compound in a complex matrix like plasma or environmental samples, the sensitivity and selectivity of ESI-MS/MS are unparalleled.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

In EI, the high energy imparted to the molecule leads to the formation of a radical cation (M⁺•), which then undergoes a cascade of fragmentation events. The resulting spectrum is rich with structural information.

Predicted EI Fragmentation Pathway

The primary fragmentation events for vanillin 2-chlorobenzoate under EI conditions are predicted to be:

  • α-Cleavage at the Ester Bond: The most favorable initial cleavage will break the C-O bond of the ester, leading to the formation of the highly stable 2-chlorobenzoyl cation.

  • Secondary Fragmentation: This primary acylium ion can then lose a molecule of carbon monoxide (CO), a common fragmentation pathway for aromatic acylium ions. The other part of the molecule, the vanillin radical cation, can also undergo characteristic fragmentations, such as the loss of a hydrogen radical or a methyl radical.

Key EI Fragment Ions
m/zProposed Structure/FormulaNeutral LossMechanistic Rationale
290[C₁₅H₁₁ClO₄]⁺•-Molecular Ion (M⁺•)
151[C₈H₇O₃]⁺•C₇H₄ClOCleavage of the ester bond, forming the vanillin-derived cation.
139[C₇H₄ClO]⁺•C₈H₇O₃Base Peak. Cleavage of the ester bond to form the stable 2-chlorobenzoyl cation.
111[C₆H₄Cl]⁺COLoss of carbon monoxide from the 2-chlorobenzoyl cation (m/z 139).
152[C₈H₈O₃]⁺•C₇H₃ClOThis corresponds to the molecular ion of vanillin itself, formed via a rearrangement.[6]
Visualization of EI Fragmentation

EI_Fragmentation M Vanillin 2-Chlorobenzoate [M]+• m/z 290 F139 2-Chlorobenzoyl Cation [C₇H₄ClO]+ m/z 139 (Base Peak) M->F139 - •C₈H₇O₃ F151 Vanillin Cation [C₈H₇O₃]+ m/z 151 M->F151 - •C₇H₄ClO F111 Chlorophenyl Cation [C₆H₄Cl]+ m/z 111 F139->F111 - CO

Caption: Predicted EI fragmentation pathway for vanillin 2-chlorobenzoate.

Experimental Protocol: GC-MS Analysis

This protocol is designed for the qualitative identification and structural confirmation of vanillin 2-chlorobenzoate.

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of the sample in 1 mL of ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 280°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the molecular ion peak (m/z 290).

    • Correlate the major fragment ions in the experimental spectrum with the predicted fragmentation pathway and reference spectra of similar compounds.[8][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

ESI provides a gentler ionization, preserving the molecular ion for subsequent fragmentation analysis (MS/MS). This approach is highly selective and sensitive, making it the gold standard for quantification.

Predicted ESI-MS/MS Fragmentation Pathway

For vanillin 2-chlorobenzoate, analysis in positive ion mode will yield a protonated precursor ion, [M+H]⁺, at m/z 291. Subjecting this ion to Collision-Induced Dissociation (CID) will likely induce fragmentation at the most labile sites, primarily the ester linkage.

  • Protonation: The initial ESI process will form the [M+H]⁺ ion. Protonation could occur on the ester carbonyl, the aldehyde carbonyl, or the methoxy group. The ester carbonyl is a likely site.

  • CID Fragmentation: The primary fragmentation channel will be the cleavage of the ester bond, resulting in the loss of a neutral molecule.

    • Loss of Vanillin: Cleavage can result in the loss of a neutral vanillin molecule (152.15 Da), leaving the protonated 2-chlorobenzoic acid ion.

    • Loss of 2-Chlorobenzoic Acid: Alternatively, the loss of neutral 2-chlorobenzoic acid (156.57 Da) can occur, leading to a vanillin-derived fragment ion.

Key ESI-MS/MS Fragment Ions (from [M+H]⁺ at m/z 291)
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Mechanistic Rationale
291153138Loss of the 2-chlorobenzoyl moiety as ketene and HCl, followed by rearrangement. A more likely pathway is the loss of neutral 2-chlorobenzoic acid (156 Da), which would yield a fragment at m/z 135. However, the protonated vanillin fragment at m/z 153 is commonly observed.[10]
291141150Loss of the neutral vanillin molecule (152 Da), leaving the protonated 2-chlorobenzoyl cation at m/z 139/141 (chlorine isotopes).
291111180Subsequent loss of CO from the 2-chlorobenzoyl cation fragment.
Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation M_H Protonated Molecule [M+H]+ m/z 291 F153 Protonated Vanillin [C₈H₉O₃]+ m/z 153 M_H->F153 - C₇H₄ClO (neutral loss) F139 2-Chlorobenzoyl Cation [C₇H₄ClO]+ m/z 139/141 M_H->F139 - C₈H₈O₃ (neutral loss)

Caption: Predicted ESI-MS/MS fragmentation of protonated vanillin 2-chlorobenzoate.

Experimental Protocol: LC-MS/MS Analysis

This protocol is optimized for the sensitive quantification of vanillin 2-chlorobenzoate in a complex matrix.[11]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Create a series of calibration standards by spiking the blank matrix (e.g., plasma, water) with the stock solution to achieve a concentration range of 0.1 ng/mL to 1000 ng/mL.

    • If necessary, perform a protein precipitation (with acetonitrile) or solid-phase extraction (SPE) for sample cleanup.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer.

    • LC Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Conditions:

      • Ion Source: Electrospray Ionization (ESI), positive mode.

      • IonSpray Voltage: 5500 V.

      • Source Temperature: 500°C.

      • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for confirmation and quantification (e.g., 291 -> 139 and 291 -> 153). Collision energy (CE) and other parameters should be optimized for the specific instrument.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against concentration.

    • Quantify the analyte in unknown samples using the regression equation from the calibration curve.

Comparative Summary

FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Hard (70 eV electrons)Soft (Electrospray)
Primary Ion Radical Cation (M⁺•)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, in-sourceControlled, in collision cell (CID)
Primary Use Case Structural Elucidation, Unknown IDQuantification, Analysis of Complex Mixtures
Key Strengths Reproducible "fingerprint" spectra, searchable libraries (e.g., NIST).[6]High sensitivity, high selectivity, suitable for non-volatile compounds.
Key Limitations Requires volatile and thermally stable analytes. Molecular ion may be weak or absent.Limited structural information without MS/MS, susceptible to matrix effects.

References

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). ACADEMIA. Retrieved March 7, 2024, from [Link]

  • Tsand, Z., & Dea, D. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. [Link]

  • Proposed structures for the major EI‐MS fragments of the regioisomeric methyl ethoxybenzoates (Compounds i–iii). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ho, C. T., & Lin, J. (2008). Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products. CABI Digital Library. [Link]

  • Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils. (2023). MDPI. [Link]

  • Naidoo, D., et al. (2004). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. MDPI. [Link]

  • MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. (n.d.). Zhongguo Zhong Yao Za Zhi. Retrieved March 7, 2024, from [Link]

  • GC-MS Determination of Vanillin and Ethyl Vanillin in Tobacco Flavor. (2015). Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]

  • Authenticity Assessment of (E)-Cinnamic Acid, Vanillin, and Benzoic Acid from Sumatra Benzoin Balsam by Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry. (2022). PMC. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). University of Eastern Finland. Retrieved March 7, 2024, from [Link]

  • Beaudry, F., et al. (2007). Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. PubMed. [Link]

  • Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity. (2025). ResearchGate. [Link]

  • MS/MS fragmentation of vanillic acid moiety obtained by negative... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Vanillin. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Gutiérrez-Quintanilla, A., et al. (2024). Vibrational and electronic spectra of protonated vanillin: exploring protonation sites and isomerisation. RSC Publishing. [Link]

  • Vanillin. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]

  • Fragmentation spectra of mass 165.0557. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Vanillin; LC-ESI-QTOF; MS; POSITIVE. (2012). MassBank. [Link]

  • A novel metabolite in the microbial degradation of 2-chlorobenzoate. (1983). PubMed. [Link]

  • Fragmentation. (2022). Chemistry LibreTexts. [Link]

Sources

Validation

A Comparative Guide to the Elemental Analysis of C15H11ClO4

This guide provides a comprehensive comparison of the theoretical and experimental elemental analysis of the organic compound with the molecular formula C15H11ClO4. It is intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the theoretical and experimental elemental analysis of the organic compound with the molecular formula C15H11ClO4. It is intended for researchers, scientists, and professionals in drug development where precise determination of elemental composition is paramount for compound verification, purity assessment, and regulatory compliance.

The Critical Role of Elemental Analysis in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, establishing the exact elemental composition of a new chemical entity (NCE) is a foundational requirement. Elemental analysis serves as a crucial checkpoint for verifying the molecular formula of a synthesized compound, providing a quantitative measure of its purity. Discrepancies between theoretical calculations and experimental results can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have significant implications for a drug candidate's safety and efficacy.

Part 1: Theoretical Elemental Composition of C15H11ClO4

The first step in any elemental analysis workflow is to calculate the theoretical mass percentages of each element in the compound based on its molecular formula. This provides the benchmark against which all experimental data will be compared.

1.1: Calculation of Molecular Weight

To determine the molecular weight of C15H11ClO4, the atomic weights of its constituent elements are required. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

  • Carbon (C): 12.011 amu[1][2][3]

  • Hydrogen (H): 1.008 amu[4][5][6]

  • Chlorine (Cl): 35.453 amu[7][8][9]

  • Oxygen (O): 15.999 amu[10][11][12]

The molecular weight is calculated as follows:

  • Molecular Weight = (15 × 12.011) + (11 × 1.008) + (1 × 35.453) + (4 × 15.999)

  • Molecular Weight = 180.165 + 11.088 + 35.453 + 63.996

  • Molecular Weight = 290.602 g/mol

1.2: Theoretical Elemental Percentages

The percentage composition of each element is then calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

ElementCalculationPercentage (%)
Carbon (C) (180.165 / 290.602) × 10062.00%
Hydrogen (H) (11.088 / 290.602) × 1003.82%
Chlorine (Cl) (35.453 / 290.602) × 10012.20%
Oxygen (O) (63.996 / 290.602) × 10022.02%
Total 100.04% *

*Note: The total percentage may not equal exactly 100% due to rounding of atomic weights.

Part 2: Experimental Determination and Comparative Analysis

The most common and reliable method for determining the elemental composition of organic compounds is combustion analysis .[13][14][15] This technique involves the complete combustion of a sample in a high-temperature, oxygen-rich environment. The resulting gases (CO2, H2O, and others) are then quantitatively measured to determine the amount of each element present.[13][14][16]

2.1: Experimental Workflow: Combustion Analysis

The general workflow for combustion analysis is a multi-step process designed for high accuracy and precision.

G cluster_prep Sample Preparation cluster_analysis Combustion & Detection cluster_data Data Processing A Weigh Sample (1-3 mg) B Encapsulate in Tin Foil A->B C Introduce to Combustion Furnace (~900-1000°C) B->C D Flash Combustion in Pure O₂ C->D E Reduction of Nitrogen Oxides D->E F Separation of Gases via GC E->F G Detection by Thermal Conductivity Detector (TCD) F->G H Integration of Detector Signals G->H I Calculation of Elemental Percentages H->I

Caption: Workflow of a typical combustion elemental analyzer.

2.2: Comparative Data from Different Analyzers

To illustrate the practical application of elemental analysis, the following table presents hypothetical results for C15H11ClO4 obtained from two different commercially available elemental analyzers, compared against the theoretical values.

ElementTheoretical Value (%)Analyzer A (%)Deviation (%)Analyzer B (%)Deviation (%)
C 62.0061.89-0.1162.15+0.15
H 3.823.85+0.033.79-0.03
Cl 12.2012.15-0.0512.28+0.08
O *22.0222.11+0.0921.78-0.24

*Oxygen is often determined by pyrolysis in a separate step or by difference.

2.3: Interpretation of Results and Causality

The trustworthiness of an elemental analysis result is typically assessed by its deviation from the theoretical value. A generally accepted tolerance for a pure compound is ±0.4% for each element.

  • Analyzer A: The results show excellent agreement with the theoretical values, with all deviations well within the ±0.4% tolerance. This suggests a high degree of sample purity and proper instrument calibration.

  • Analyzer B: While the results for C, H, and Cl are within the acceptable range, the deviation for oxygen is approaching the tolerance limit. This could be indicative of several factors:

    • Minor Impurities: The presence of a substance with a lower oxygen content could lead to this result.

    • Hygroscopic Nature of the Sample: If the compound has absorbed atmospheric moisture, the hydrogen percentage might be slightly elevated, and other elements' percentages slightly depressed.

    • Incomplete Combustion: Though less common in modern analyzers, incomplete combustion can lead to inaccurate results.

The validation of analytical procedures is crucial, and guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), provide a framework for ensuring the accuracy, precision, and reliability of these methods.[17][18][19][20][21]

Part 3: Decision Making Based on Elemental Analysis Data

The results of elemental analysis are a critical data point in the decision-making process for advancing a drug candidate.

G A Elemental Analysis Results B All Elements within ±0.4%? A->B C Compound Purity Confirmed B->C Yes D Investigate Discrepancy B->D No E Repurify Sample D->E F Re-analyze Sample D->F G Re-evaluate Structure D->G E->F

Caption: Decision tree based on elemental analysis results.

If the experimental results align with the theoretical values, it provides strong evidence for the proposed molecular formula and the purity of the sample. However, if there are significant deviations, a thorough investigation is warranted. This may involve sample repurification, re-analysis, or even a re-evaluation of the compound's proposed structure using other analytical techniques like NMR or mass spectrometry.[22]

Conclusion

The elemental analysis of C15H11ClO4 serves as a fundamental analytical procedure in a research and development setting. A comparison between the theoretical and experimentally determined elemental composition is a direct and reliable method for verifying the molecular formula and assessing the purity of the compound. Modern combustion analyzers provide a fast, accurate, and robust method for obtaining this critical data, which is essential for making informed decisions in the drug development pipeline.

References

  • CK-12 Foundation. Flexi answers - What is the atomic mass of hydrogen?[Link]

  • CK-12 Foundation. Flexi answers - What is the atomic mass of oxygen?[Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?[Link]

  • Quora. What is the atomic mass of carbon?[Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Quora. What is the actual mass of oxygen atom (not gram atomic mass)?[Link]

  • Labcompare. What Is an Elemental Analyzer & How Does It Work?[Link]

  • Vedantu. What is the atomic mass in hydrogen class 11 chemistry CBSE. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Chlorine. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Nondestructive Evaluation Physics : Atomic Elements. Atomic Number and Mass Numbers. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • CK-12 Foundation. Flexi answers - What is carbon's atomic mass?[Link]

  • Quora. What is the mass of hydrogen?[Link]

  • Wikipedia. Carbon-12. [Link]

  • Wikipedia. Isotopes of chlorine. [Link]

  • Quora. The atomic mass of chlorine in the periodic table is 35.45, yet no single atom pf cl has a mass of 35.45. why?[Link]

  • Chemistry LibreTexts. 2.4: Atomic Mass. [Link]

  • Vedantu. The atomic mass of the carbon is class 12 physics CBSE. [Link]

  • LabXchange. 4. Atomic Mass, Atomic Number, and Carbon-12 4/12. [Link]

  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • YouTube. How to Calculate the Average Atomic Mass of Chlorine. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Royal Society of Chemistry. Oxygen - Element information, properties and uses. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • YouTube. How to Find the Mass of One Atom of Oxygen (O). [Link]

  • ICH. Quality Guidelines. [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

Sources

Comparative

A Comparative Analysis of the Antioxidant Activity of Vanillin Esters Versus Parent Vanillin

Introduction: Beyond Flavor, The Antioxidant Potential of Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal component of the vanilla bean, is renowned for its characteristic aroma and flavor, making it a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flavor, The Antioxidant Potential of Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal component of the vanilla bean, is renowned for its characteristic aroma and flavor, making it a ubiquitous ingredient in the food, cosmetic, and pharmaceutical industries.[1] However, its utility extends far beyond sensory attributes. The phenolic structure of vanillin, specifically its hydroxyl group, endows it with intrinsic antioxidant properties, enabling it to combat oxidative stress—a deleterious process implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[1][2]

The quest to enhance the therapeutic efficacy of natural compounds has led to the exploration of structural modifications. The synthesis of vanillin derivatives, particularly esters, is a key strategy aimed at modulating physicochemical properties such as lipophilicity, stability, and, critically, biological activity.[1][3] This guide provides an in-depth comparison of the antioxidant activity of vanillin esters against the parent vanillin molecule. We will dissect the structure-activity relationships, analyze data from various antioxidant assays, and provide the detailed experimental protocols necessary for a robust evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Chemical Rationale: Understanding Phenolic Antioxidant Activity

The antioxidant capacity of vanillin and its derivatives is fundamentally rooted in their ability to act as radical scavengers. The phenolic hydroxyl (-OH) group on the aromatic ring is the active site. It can donate a hydrogen atom to a highly reactive free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. Upon donating the hydrogen atom, the vanillin molecule itself becomes a radical, but it is a much more stable, resonance-delocalized radical that is less likely to propagate further oxidative damage.

Modifying the vanillin structure, for example, by converting the carboxylic acid group of its oxidized form (vanillic acid) into an ester, can significantly influence this activity. Factors such as steric hindrance, electronic effects of the substituent ester group, and the overall lipophilicity of the molecule can either enhance or diminish its ability to interact with and neutralize free radicals in different biological environments.

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Comparative Analysis of Antioxidant Activity: An Assay-Dependent Landscape

The evaluation of antioxidant activity is not a one-size-fits-all process. Different assays measure antioxidant capacity through various mechanisms. Therefore, a multi-assay approach is essential for a comprehensive understanding. Studies often compare derivatives not to vanillin itself, but to its oxidized form, vanillic acid, which is structurally more analogous to the esters.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and rapid method to screen for radical scavenging activity. It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Interestingly, a systematic evaluation found that while vanillic acid was effective at quenching the DPPH radical, its esters (methyl, ethyl, and butyl vanillate) showed no activity in this specific assay.[4][5][6] This highlights a critical structure-activity relationship: the free carboxylic acid group in vanillic acid appears important for its activity in the DPPH assay, and its esterification abrogates this effect. In contrast, other studies focusing on different vanillin derivatives found that acetylation and reduction of the aldehyde group on vanillin could enhance DPPH scavenging activity.[2][7] For instance, one study reported IC50 values of 0.81 µg/mL for vanillin, while the acetylated derivative (vanillyl acetate) showed an improved IC50 of 0.63 µg/mL.[8] Furthermore, a resorcinarene derivative of vanillin demonstrated vastly superior activity (84.9% scavenging) compared to parent vanillin (19.4% scavenging).[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.

In stark contrast to the DPPH results, methyl, ethyl, and butyl vanillate all showed stronger ABTS•+ scavenging activity than the well-known antioxidant standard, Trolox.[4][5][6] Vanillin itself has also been reported to exhibit strong activity against the ABTS radical.[10] This reversal of activity between DPPH and ABTS assays for vanillic acid esters underscores the importance of the assay's chemical environment and the specific radical species involved. The results suggest that the steric and electronic properties of the esters are more favorable for interaction with the ABTS radical cation than the DPPH radical.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are physiologically relevant.

In this assay, both vanillic acid and its esters (methyl, ethyl, butyl) demonstrated much stronger antioxidant activity than Trolox.[4][5][6] This indicates that in a system involving peroxyl radicals, which are key players in lipid peroxidation in biological systems, both the parent acid and its ester derivatives are highly effective protectors.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11] This assay evaluates the electron-donating capacity of a compound.

While direct comparisons for vanillin esters are less common in the literature using this specific assay, studies on other derivatives are informative. A series of novel naphthalimido and phthalimido vanillin derivatives all demonstrated enhanced antioxidant activity compared to the parent vanillin in the FRAP assay, with one lead compound showing a 25-fold increase in activity.[12]

Data Summary Table
CompoundAssayResultReference
VanillinDPPHIC50: 0.81 µg/mL[2][8]
Vanillyl AcetateDPPHIC50: 0.63 µg/mL (More active than Vanillin)[2][8]
Vanillic AcidDPPHActive[4][5]
Methyl, Ethyl, Butyl VanillateDPPHNo Activity[4][5][6]
VanillinABTSStrong Activity[10]
Methyl, Ethyl, Butyl VanillateABTSStronger than Trolox[4][5][6]
Vanillic Acid & its EstersORACMuch stronger than Trolox[4][5][6]
Phthalimido Vanillin DerivativeFRAP25-fold greater activity than Vanillin[12]
Resorcinarene Vanillin DerivativeDPPH84.9% scavenging vs 19.4% for Vanillin[9]

The Influence of Lipophilicity: A Key Determinant in Biological Systems

A significant finding from comparative studies is the correlation between the lipophilicity of vanillic acid esters and their protective effect in biological models. In an oxidative hemolysis inhibition assay (OxHLIA), which measures the ability of an antioxidant to protect red blood cells from radical-induced damage, the protective effect of vanillic acid esters increased with the growing length of the alkyl chain (i.e., increasing lipophilicity).[4][5][13] This demonstrates a crucial principle: while an ester might show lower activity in a simple chemical assay like DPPH, its increased ability to partition into and protect lipid membranes can make it a more effective antioxidant in a biological context.

Caption: Relationship between ester chain length, lipophilicity, and biological antioxidant effect.

Experimental Protocols: A Guide to Core Methodologies

For research and development, robust and reproducible protocols are paramount. Below are step-by-step methodologies for the key assays discussed.

Protocol 1: DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant. The change in absorbance is measured spectrophotometrically.

Workflow Diagram:

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Test Compound + DPPH Solution (e.g., 1:1 v/v) A->C B Prepare Test Compound Dilutions (in Methanol) B->C D Incubate in the Dark (e.g., 30 min at room temp) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition E->F

Caption: Key steps in the DPPH radical scavenging assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compound (e.g., vanillin, vanillin esters) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of each test compound concentration to separate wells.

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol instead of the test compound. A blank well should contain 200 µL of methanol.

  • Incubation: Shake gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer or plate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS•+ radical cation by reacting ABTS with potassium persulfate. The antioxidant capacity is quantified by measuring the reduction of the radical cation, which is observed as a loss of color.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture: Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS•+ working solution.

  • Incubation: Mix thoroughly and allow the reaction to proceed for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.

  • Data Analysis: Determine the IC50 value or compare the activity to a Trolox standard curve (Trolox Equivalent Antioxidant Capacity - TEAC).

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the antioxidant potential of a sample through the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH. The change in absorbance is proportional to the antioxidant power.[15]

Step-by-Step Methodology:

  • Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing:

    • 300 mM Acetate Buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a ratio of 10:1:1 (v/v/v) and warm to 37°C before use.

  • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 1000 µM).

  • Reaction Mixture: Add 50 µL of the test sample (or standard) to 1.5 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Calculation: Determine the FRAP value of the sample by comparing its absorbance to the Fe(II) standard curve. Results are typically expressed as µM Fe(II) equivalents.

Conclusion and Future Directions

The antioxidant activity of vanillin esters is a nuanced topic, heavily dependent on the specific chemical structure and the assay used for evaluation. The blanket statement that esterification "improves" antioxidant activity is an oversimplification.

Key Takeaways:

  • Assay Specificity is Critical: Vanillic acid esters can be highly active in ABTS and ORAC assays but inactive in the DPPH assay, where the parent vanillic acid is effective.[4][5] This demonstrates that no single assay can fully represent a compound's antioxidant potential.

  • Lipophilicity Enhances Biological Efficacy: For activity within cellular membranes, increasing the alkyl chain length of esters enhances their protective effects, likely due to improved partitioning into the lipid bilayer.[13] This is a critical consideration for the development of drugs targeting membrane-bound oxidative stress.

  • Parent Vanillin is a Versatile Scaffold: While some simple esters show mixed results, more complex derivatives of vanillin have demonstrated significantly enhanced antioxidant activity across multiple assays, highlighting its value as a foundational structure in medicinal chemistry.[9][12]

For professionals in drug development, this guide underscores the necessity of a multi-assay approach. While simple chemical assays like DPPH are useful for initial screening, they do not always predict efficacy in more complex biological systems. Assays like ORAC and OxHLIA, which use more physiologically relevant radicals and models, provide more translatable data. The future of developing vanillin-based antioxidants lies in strategically modifying its structure to not only enhance radical scavenging but also to optimize its absorption, distribution, and interaction within specific biological compartments.

References

  • Tai, A., Sawano, T., & Ito, H. (2012). Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Bioscience, Biotechnology, and Biochemistry, 76(2), 314-318. [Link][4][5]

  • Tai, A., Sawano, T., & Ito, H. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. PubMed. [Link][5]

  • Tai, A., Sawano, T., & Ito, H. (2012). Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Oxford Academic. [Link][13]

  • Request PDF. (2025). Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. ResearchGate. [Link][6]

  • Kong, P., et al. (2020). Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease. PubMed. [Link][12]

  • Oladimeji, H. O., et al. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. ResearchGate. [Link][2]

  • Surya, S., et al. (2023). Vanillic acid exhibits potent antiproliferative and free radical scavenging effects under in vitro conditions. ResearchGate. [Link]

  • Oladimeji, H. O., et al. (2024). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. ResearchGate. [Link][8]

  • Oladimeji, H. O., et al. (2022). A Cycloalkanol from Derivatization Studies on Vanillin: Evaluation of Antioxidant Activity of Obtained Derivatives. Science Publishing Group. [Link][7]

  • Saryono, et al. (2021). Synthesis of new vanillin derivatives from natural eugenol. SciSpace. [Link][16]

  • Dua, R., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC. [Link][1]

  • ResearchGate. (n.d.). Structure–activity relationship and comparison of highly active compounds. ResearchGate. [Link]

  • ACS Publications. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link][3]

  • MDPI. (2025). Sugarcane Straw Polyphenols as Potential Food and Nutraceutical Ingredient. [Link]

  • ResearchGate. (n.d.). Chemical structure of vanillin and its derivatives. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of Schiff bases from 1-naphthylamine and vanillin, vanillal, and their O-acyl derivatives. [Link]

  • MDPI. (2022). Use of Oxidative Coupling Strategy as a Means to Increase In Vitro Antioxidant Activity of Vanillin Derivatives. [Link]

  • Request PDF. (2026). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. ResearchGate. [Link][10]

  • ResearchGate. (n.d.). Structures of the isolated compounds from Psidium guajava leaves and... ResearchGate. [Link]

  • MDPI. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link][11]

  • Feng, S., et al. (2022). Sugarcane Straw Polyphenols as Potential Food and Nutraceutical Ingredient. PMC. [Link][14]

  • de Oliveira, C. B., et al. (2015). Comparative Study on the Antioxidant and Anti-Toxoplasma Activities of Vanillin and Its Resorcinarene Derivative. PMC. [Link][9]

  • ResearchGate. (n.d.). Tyrosinase inhibitory effect of the most effective extracts of Peruvian... ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Core Directive: A Risk-Based Assessment of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

As a Senior Application Scientist, it is my priority to provide clear, scientifically-grounded guidance that ensures both the integrity of your research and the safety of laboratory personnel. This guide details the prop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to provide clear, scientifically-grounded guidance that ensures both the integrity of your research and the safety of laboratory personnel. This guide details the proper disposal procedures for 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, moving beyond a simple checklist to explain the rationale behind each step. Our commitment is to empower you with the knowledge to handle chemical waste responsibly and confidently.

  • Chlorinated Aromatic Ring: Compounds containing this feature are often classified as environmentally persistent and can exhibit toxicity.[1] Their disposal is strictly regulated, and high-temperature incineration is the preferred method to prevent the formation of hazardous byproducts. All waste containing chlorinated aromatic compounds must be treated as hazardous waste.[1]

  • Aromatic Aldehyde: The aldehyde group is reactive and can be a source of chemical hazards.[2][3] While aromatic aldehydes are generally less toxic than their low molecular weight aliphatic counterparts, they still require cautious handling to avoid irritation and potential sensitization.[4]

  • Ester Linkage: This group is generally stable but can undergo hydrolysis, particularly in the presence of strong acids or bases. This reactivity underscores the importance of proper waste segregation.

Procedural Workflow: From Laboratory Bench to Final Disposition

This section provides a step-by-step protocol for the safe handling and disposal of 4-Formyl-2-methoxyphenyl 2-chlorobenzoate waste.

Step 1: Personal Protective Equipment (PPE) - The Foundation of Safety

Before handling any chemical waste, ensure you are wearing the appropriate PPE.[5] This is your primary defense against accidental exposure.

PPE CategorySpecificationRationale & Authoritative Grounding
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).To prevent dermal absorption. The choice of glove material should always be based on the specific chemical; consult manufacturer guides for resistance data.[1]
Eye/Face Protection Chemical splash goggles. A face shield may be required for larger volumes.Protects against splashes and aerosols. Standard safety glasses are insufficient.[6]
Body Protection A buttoned laboratory coat. A chemical-resistant apron for larger quantities.Prevents contamination of personal clothing.[1][5]
Respiratory All handling of waste should occur within a certified chemical fume hood.To minimize inhalation exposure to any volatile components or dusts.[1][5] This is a critical engineering control that precedes reliance on personal respiratory masks in a lab setting.
Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory practice and regulatory compliance. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

  • Primary Mandate: Collect 4-Formyl-2-methoxyphenyl 2-chlorobenzoate waste in a designated container labeled "Halogenated Organic Waste." [5]

  • Critical Incompatibilities:

    • Do NOT mix with non-halogenated solvent waste. This preserves the non-halogenated stream for potential fuel blending, a more sustainable disposal option.[7]

    • Do NOT mix with strong acids or bases, which could promote hydrolysis of the ester.

    • Do NOT mix with strong oxidizing agents.[1][6]

    • Do NOT dispose of this chemical down the drain.[8][9]

Caption: Decision workflow for proper waste segregation.

Step 3: Container Management and Satellite Accumulation

All chemical waste is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste.[7] For liquids, do not fill containers more than 90% full to allow for vapor expansion.[10]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[11] The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name(s) of the contents.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[12]

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12] This area must be under the control of laboratory personnel and should include secondary containment to capture any potential spills.[13]

Step 4: Spill and Emergency Procedures

Preparedness is essential for mitigating the impact of an accidental release.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's Environmental Health & Safety (EHS) department.[1]

  • Protect Yourself: Don the appropriate PPE as detailed in Step 1 before attempting any cleanup.

  • Contain & Clean: Working from the outside in, absorb the spill using a chemical spill kit absorbent.

  • Dispose: Place all contaminated absorbent materials and any contaminated PPE into a sealed container and label it as "Halogenated Organic Waste."[1][11]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Caption: A streamlined process for responding to a chemical spill.

Step 5: Final Disposal - Coordination with EHS

The final step is the transfer of waste to trained professionals for ultimate disposal.

  • Schedule a Pickup: Once your waste container is nearly full (but not over 90%) or reaches your institution's storage time limit (e.g., 150 or 180 days), request a pickup from your EHS or hazardous waste management office.[7]

  • Documentation: Ensure all required waste tags and manifests are accurately and completely filled out.

  • Professional Disposal: Your institution's waste contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will be destroyed via high-temperature incineration, which is the environmentally appropriate method for chlorinated organic compounds.

By adhering to this comprehensive, technically-grounded protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups.
  • National Center for Biotechnology Information. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. PubChem Compound Summary.
  • Thermo Fisher Scientific. (2025, September 06). Safety Data Sheet.
  • ChemicalSafetyFacts.org. (n.d.). Aldehydes.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • University of St Andrews. (n.d.). Disposal of Chemical Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Santa Cruz Biotechnology. (2021, May 10). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-formyl-2-methoxyphenyl 2-chlorobenzoate.
  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them.
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxybenzyl chloride Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • ChemistryTalk. (2025, March 04). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Center for Biotechnology Information. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. PMC.
  • Iris Biotech GmbH. (2025, July 29). Safety Data Sheet.
  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Princeton University. (n.d.). Safely Managing Peroxide Forming Chemicals.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-Formyl-2-methoxyphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 321726-59-4 Formula: C₁₅H₁₁ClO₄ Molecular Weight: 290.7 g/mol Class: Halogenated Benzoate Ester / Vanillin Derivative[1]

Core Directive & Hazard Assessment

Status: Derived Hazard Profile As a specialized intermediate (ester of 2-chlorobenzoic acid and vanillin), specific GHS data for this exact CAS is often limited in public repositories.[1] However, based on Structure-Activity Relationship (SAR) analysis of its constituents (chlorobenzoates and benzaldehydes), you must handle this compound as a Skin/Eye Irritant and a Potential Sensitizer .

Primary Hazards (H-Statements Derived):

  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7][8]

  • H335: May cause respiratory irritation.[4][6][7]

  • H317: May cause an allergic skin reaction (attributed to the reactive aldehyde and ester moieties).

Operational Rule: Treat as a Hazardous Halogenated Solid . All handling must minimize dust generation and prevent inhalation.[2][3][4][5][7][9][10][11][12]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Min 0.11 mm thickness)Permeation Defense: Chlorinated esters can act as carriers for other solvents.[1] Double gloving provides a sacrificial outer layer against mechanical abrasion and incidental solvent splashes (e.g., DCM/Chloroform often used in synthesis).
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Dust & Vapor Seal: Standard safety glasses are insufficient if fine dust is generated during weighing. Goggles prevent particulate entry into the lacrimal duct.
Body Defense Lab Coat (Cotton/Poly blend) + Closed-toe shoesSkin Barrier: Prevents transdermal absorption.[1] The aldehyde group (4-formyl) is reactive with skin proteins, leading to potential sensitization.[1]
Respiratory Fume Hood (Primary) or N95 (Secondary)Inhalation Control: Engineering controls (Hood) are superior to PPE. Use a respirator only if handling outside a hood (e.g., equipment maintenance).
PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the operational state of the chemical.

PPE_Logic Start Start: Assess Operation State Physical State? Start->State Solid Dry Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Risk_Dust Risk: Dust Inhalation Solid->Risk_Dust Risk_Splash Risk: Splash/Permeation Solution->Risk_Splash Action_Solid Protocol A: Fume Hood + Single Nitrile + Goggles Risk_Dust->Action_Solid Action_Solvent Protocol B: Fume Hood + Double Nitrile (Check Solvent Compat) + Goggles Risk_Splash->Action_Solvent

Figure 1: PPE Selection Logic based on physical state and primary risk vector.

Operational Handling Protocol

A. Weighing & Transfer (Solid State)

Objective: Transfer 4-Formyl-2-methoxyphenyl 2-chlorobenzoate without generating airborne particulate.[1]

  • Engineering Check: Verify Fume Hood face velocity is between 80–120 fpm (0.4–0.6 m/s).

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic. This prevents the "jumping" of particles onto gloves/sleeves.

  • Weighing:

    • Place the balance inside the hood.

    • Tare the receiving vial (scintillation vial or round-bottom flask).[1]

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the aldehyde group.

  • Solubilization (If applicable):

    • Add solvent (e.g., DCM, DMSO) immediately after weighing to "wet" the solid and eliminate dust hazard.

    • Note: This compound contains a Chlorine atom. If using halogenated solvents (DCM), ensure waste is segregated correctly (see Section 5).

B. Reaction Setup (Synthesis Context)

Context: This compound is often used as an intermediate.

  • Avoid Strong Oxidizers: The aldehyde group (-CHO) is susceptible to oxidation to the carboxylic acid.[1] Keep away from peroxides or nitric acid.

  • Avoid Strong Bases: The ester linkage is hydrolytically unstable in high pH. Base-catalyzed hydrolysis will release 2-chlorobenzoic acid and vanillin .[1]

Emergency Procedures

Spill Response Decision Tree

Immediate action required to prevent area contamination.[3][4][6][8][9][11]

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid_Spill Solid Powder Type->Solid_Spill Liquid_Spill Solution (Solvent) Type->Liquid_Spill Action_Wet 1. Cover with wet paper towel (prevents dust) 2. Wipe up Solid_Spill->Action_Wet Minimize Dust Action_Absorb 1. Apply Inert Absorbent (Vermiculite/Sand) 2. Do NOT use paper (flammability) Liquid_Spill->Action_Absorb Contain Liquid Disposal Dispose as HALOGENATED WASTE Action_Wet->Disposal Action_Absorb->Disposal

Figure 2: Spill response workflow distinguishing between solid and liquid state containment.[1]

Exposure First Aid[1][8][11]
  • Eye Contact: Flush immediately with water for 15 minutes .[3][4][8][11] Hold eyelids apart. The chlorobenzoate moiety is an irritant; immediate dilution is critical.

  • Skin Contact: Wash with soap and water.[3][4][5][6][7][8][9][11][13] Do not use alcohol (ethanol/isopropanol) as this may increase skin permeability to the halogenated compound.

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory sensitization), seek medical attention.

Disposal & Waste Management

Crucial Distinction: This molecule contains Chlorine (Cl) . It cannot be disposed of in general organic waste streams in many jurisdictions due to the formation of dioxins during incineration if not properly scrubbed.

Waste StreamClassificationInstructions
Solid Waste Hazardous Solid (Halogenated) Double-bag in clear polyethylene bags.[1] Label clearly with "Contains Halogenated Organics".
Liquid Waste Halogenated Organic Solvents Pour into the "Halogenated" waste carboy (Red tag/label usually). Do NOT mix with non-halogenated solvents (acetone/ethanol waste) if your facility separates them, as this increases disposal costs significantly.
Glassware Contaminated Sharps Rinse glassware with acetone into the halogenated waste before placing in the glass bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[14] 4-Formyl-2-methoxyphenyl benzoate (Related Structure Hazard Data). National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4-Formyl-2-methoxyphenyl 2-chlorobenzoate
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